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6-Aminocyclohexane-1,2,3,4,5-pentol Documentation Hub

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  • Product: 6-Aminocyclohexane-1,2,3,4,5-pentol
  • CAS: 56845-76-2

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics of scyllo-Inosamine Hydrochloride: A Technical Guide

Executive Summary scyllo-Inosamine (1-amino-1-deoxy-scyllo-inositol) represents a unique scaffold in carbohydrate chemistry due to its "all-equatorial" stereochemical configuration. Unlike its ubiquitous isomer myo-inosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

scyllo-Inosamine (1-amino-1-deoxy-scyllo-inositol) represents a unique scaffold in carbohydrate chemistry due to its "all-equatorial" stereochemical configuration. Unlike its ubiquitous isomer myo-inositol, scyllo-inosamine possesses a rigid, highly stable chair conformation that minimizes 1,3-diaxial interactions. This structural integrity makes it a critical intermediate in the biosynthesis of aminoglycoside antibiotics (e.g., streptomycin) and a high-value pharmacophore for neurodegenerative disease therapeutics, particularly in inhibiting amyloid-


 (A

) aggregation.

This guide provides an exhaustive technical analysis of scyllo-inosamine hydrochloride, synthesizing physicochemical data, synthesis protocols, and analytical characterization standards.

Part 1: Molecular Architecture & Stereochemistry

The defining characteristic of scyllo-inosamine is its stereochemistry. In the stable chair conformation, the amino group at C1 and the five hydroxyl groups at C2–C6 are all oriented equatorially.

Stereochemical Configuration
  • IUPAC Name: (1R,2R,3R,4R,5R,6R)-6-aminocyclohexane-1,2,3,4,5-pentol (Note: Numbering may vary based on priority rules, but the scyllo configuration dictates trans-relationships between all adjacent substituents).

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through C1 and C4. This high symmetry distinguishes it from the myo isomer (which has one axial hydroxyl) and simplifies its NMR signature.
    
  • Conformational Locking: The all-equatorial arrangement is thermodynamically the most stable inositol configuration, resulting in a high energy barrier for ring inversion.

Structural Comparison
Featurescyllo-Inosaminemyo-Inosamine
Axial Substituents 0 (All Equatorial)1 (C2-OH is axial)
Symmetry Plane of symmetry (

)
Plane of symmetry (

)
Stability High (Maximized H-bonding)Moderate (1,3-diaxial strain)
Biological Role Streptomycin precursor, A

inhibitor
Cell signaling, IP3 precursor

Part 2: Physicochemical Profile[1][2]

The hydrochloride salt form is the standard for storage and handling due to the basicity of the primary amine and the hygroscopic nature of the free base.

Key Physical Constants
PropertyValue / CharacteristicNotes
Molecular Formula

Salt form
Molecular Weight 215.63 g/mol Free base: 179.17 g/mol
CAS Number 4933-84-0 (HCl salt)Base: 527-22-0
Appearance White crystalline solidHighly crystalline due to symmetry
Melting Point 265–270 °C (dec)Decomposes without melting
Solubility >50 mg/mL in WaterSparingly soluble in EtOH; Insoluble in Et2O
pKa (Conjugate Acid) ~7.5 – 8.5 (Estimated)Lower than cyclohexylamine (10.[1][2][3][4][5][6]6) due to inductive effect of -OH
Hygroscopicity Moderate to HighStore in desiccator at -20°C
Solubility & Stability Logic

The high water solubility arises from the five hydroxyl groups and the ionic ammonium chloride moiety. However, the "all-equatorial" lattice packing energy is significant, often leading to high melting points and potential precipitation in cold aqueous buffers.

  • Stability: The C-N bond is stable under standard physiological conditions. It resists acid hydrolysis better than glycosidic bonds but can undergo acylation or alkylation at the nitrogen under basic conditions.

Part 3: Synthesis & Purification Strategies

Obtaining pure scyllo-inosamine is challenging because the myo-configuration is thermodynamically preferred during cyclization. Two primary routes exist: Biosynthetic (Enzymatic) and Chemical (Oximation) .

Workflow Visualization

The following diagram outlines the conversion logic from the abundant myo-inositol to the rare scyllo-inosamine.

SynthesisWorkflow Myo myo-Inositol (Starting Material) StrI Enzyme: StrI (Dehydrogenase) Myo->StrI Inosose scyllo-Inosose (Key Intermediate) StsC Enzyme: StsC (Transaminase) Inosose->StsC Biocatalysis NH2OH Reagent: NH2OH (Hydroxylamine) Inosose->NH2OH Chemical Oxime scyllo-Inosose Oxime (Chemical Route) H2_Pd Reagent: H2/PtO2 (Reduction) Oxime->H2_Pd ScylloAmine scyllo-Inosamine (Target) StrI->Inosose StsC->ScylloAmine NH2OH->Oxime H2_Pd->ScylloAmine

Caption: Dual pathways for scyllo-Inosamine synthesis. The enzymatic route (Green) offers higher stereospecificity, while the chemical route (Red) is accessible without specialized biocatalysts.

Protocol: Chemical Synthesis via Oxime Reduction

This protocol is favored for laboratory-scale synthesis when enzymes (StrI/StsC) are unavailable.

Reagents: scyllo-Inosose (commercial or prepared from myo-inositol), Hydroxylamine hydrochloride, Sodium acetate, Platinum(IV) oxide (


), Glacial acetic acid.

Step-by-Step Methodology:

  • Oximation:

    • Dissolve scyllo-inosose (1.0 eq) in water.

    • Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq).

    • Heat to 60°C for 2 hours. The oxime precipitates or forms a stable solution.

    • Checkpoint: Verify oxime formation by TLC (mobile phase: n-BuOH:EtOH:H2O 5:3:2).

  • Catalytic Hydrogenation (Stereoselective):

    • Dissolve the crude oxime in glacial acetic acid.

    • Add

      
       catalyst (5-10 mol%).
      
    • Hydrogenate at 40–50 psi

      
       for 12–24 hours.
      
    • Mechanism: The reduction of the oxime favors the equatorial approach of hydrogen, yielding the scyllo-amine (equatorial amine) rather than the myo-amine (axial amine).

  • Isolation of HCl Salt:

    • Filter catalyst over Celite.

    • Concentrate filtrate to dryness.

    • Redissolve in minimum water and add concentrated HCl (to convert acetate salt to hydrochloride).

    • Precipitate by adding excess Ethanol or Acetone.

    • Recrystallize from Water/Ethanol.

Part 4: Analytical Characterization

Validating the scyllo configuration is critical, as contamination with myo-inosamine (axial amine) is a common synthetic impurity.

Nuclear Magnetic Resonance (NMR)

Unlike scyllo-inositol, which shows a single singlet at


 3.35 ppm due to 

symmetry, scyllo-inosamine has lower symmetry (

).
  • 1H NMR (D2O, 400 MHz):

    • H1 (CH-NH2): Triplet (or dd) at ~3.0 – 3.2 ppm . Shielded relative to carbinol protons due to the amine group. Large coupling constants (

      
       Hz) indicate axial-axial coupling with H2/H6.
      
    • H2–H6 (CH-OH): Multiplet region at 3.4 – 3.8 ppm .

    • Key Diagnostic: The absence of small coupling constants (

      
       Hz). Small couplings would indicate the presence of an axial proton (characteristic of myo- or chiro- isomers). scyllo isomers display exclusively large trans-diaxial couplings (
      
      
      
      Hz).
Mass Spectrometry (ESI-MS)
  • Positive Mode:

    
     180.1 
    
    
    
    (Base peak).
  • Fragmentation: Loss of

    
     (
    
    
    
    163) and sequential loss of
    
    
    .

Part 5: Biological & Pharmaceutical Relevance[8][9]

Antibiotic Biosynthesis

scyllo-Inosamine is a direct precursor to Streptidine , the aglycone unit of Streptomycin. The enzyme L-arginine:inosamine-P-amidinotransferase converts scyllo-inosamine derivatives into guanidinated forms. Understanding this pathway allows for the bio-engineering of novel aminoglycosides with resistance-breaking profiles.

Alzheimer’s Disease (A Inhibition)

While scyllo-inositol is the primary candidate (AZD-103/ELND005), scyllo-inosamine is investigated for its ability to target the A


 peptide.
  • Mechanism: The all-equatorial hydroxyls mimic the hydration shell of protein surfaces, preventing the hydrophobic collapse of amyloid fibrils. The amine group provides a cationic anchor point, potentially interacting with acidic residues (Asp/Glu) on the A

    
     peptide, offering a different binding mode than the neutral inositol.
    

References

  • Biosynthesis of Aminocyclitols: Kudo, F., & Eguchi, T. (2009). Biosynthetic genes for aminoglycoside antibiotics. The Journal of Antibiotics, 62, 471–481.

  • NMR Characterization of Inositols: Michaelis, T., et al. (1993). Identification of Scyllo-inositol in proton NMR spectra of human brain in vivo. NMR in Biomedicine, 6(1), 105-109.[7]

  • Chemical Synthesis: Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose... I. Chemical synthesis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 756-766.

  • Therapeutic Potential: McLaurin, J., et al. (2006). Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta-induced toxicity. Journal of Biological Chemistry, 275(24), 18495-18502.

  • Enzymatic Pathway (StsC): Ahlert, J., et al. (1997). The biosynthetic gene cluster for the aminoglycoside antibiotic streptomycin. Archives of Microbiology, 168, 102–113.

Sources

Exploratory

Exploration of Aminocyclitols as Versatile Scaffolds in Drug Design: A Technical Whitepaper

Executive Summary Aminocyclitols represent a privileged class of polyhydroxylated cycloalkanes that have transitioned from their historical role as the core pharmacophore of aminoglycoside antibiotics to versatile, highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocyclitols represent a privileged class of polyhydroxylated cycloalkanes that have transitioned from their historical role as the core pharmacophore of aminoglycoside antibiotics to versatile, highly tunable scaffolds in modern drug design[1]. Due to their structural rigidity, dense stereochemical functionalization, and ability to mimic carbohydrate transition states, aminocyclitols are currently at the forefront of research for antiviral nucleoside surrogates, potent glycosidase inhibitors, and pharmacological chaperones for lysosomal storage disorders[2]. This technical guide explores the mechanistic rationale, quantitative structure-activity relationships (QSAR), and validated synthetic methodologies required to leverage aminocyclitols in advanced therapeutic development.

Structural Paradigm and Mechanistic Rationale

From a structural biology perspective, aminocyclitols are defined as cycloalkanes containing at least one amino group and three or more hydroxyl groups on the ring atoms[1]. The foundational scaffold of this class is 2-deoxystreptamine (2-DOS), a motif that binds with high affinity to the decoding site of bacterial 16S ribosomal RNA, inducing translational errors and cell death[3].

Beyond ribosomal targeting, the primary mechanism by which aminocyclitols exert their therapeutic effect in metabolic and viral diseases is through oxocarbenium transition state mimicry . During the enzymatic cleavage of a glycosidic bond, the carbohydrate substrate passes through a highly unstable, positively charged oxocarbenium ion transition state.

When an aminocyclitol enters the enzyme's active site, its basic amine group becomes protonated at physiological pH. The resulting positive charge, coupled with the precise stereochemical orientation of the surrounding hydroxyl groups, perfectly mimics the electrostatic and spatial profile of the oxocarbenium ion. This leads to profound competitive inhibition, effectively stalling the enzyme's catalytic cycle.

G Substrate Natural Carbohydrate Substrate Enzyme Glycosidase Active Site (Carboxylate Residues) Substrate->Enzyme Binds Transition Oxocarbenium Ion Transition State (+) Enzyme->Transition Catalysis Products Hydrolyzed Products Transition->Products Hydrolysis Aminocyclitol Aminocyclitol Scaffold (Protonated Amine +) Aminocyclitol->Enzyme Mimics Transition State Inhibition Competitive Inhibition (High Affinity Binding) Aminocyclitol->Inhibition Blocks Catalysis Inhibition->Transition Prevents

Caption: Glycosidase inhibition mechanism via oxocarbenium transition state mimicry by aminocyclitols.

Target Classes and Quantitative Data

The therapeutic index of an aminocyclitol is heavily dictated by its ring size (e.g., cyclopentitols vs. cyclohexitols) and the nature of its N-substituents. Functionalization of the nitrogen atom with hydrophobic alkyl or aryl chains significantly enhances binding affinity by exploiting auxiliary hydrophobic pockets within the target enzyme's active site[4].

The table below summarizes the quantitative binding data for several engineered aminocyclitol derivatives against key therapeutic targets:

Compound ScaffoldTarget EnzymeDisease RelevancePotency (IC₅₀ / Kᵢ)Reference
(+)-Conduritol F Yeast α-GlucosidaseType 2 DiabetesIC₅₀ = 86 μM
N-Alkyl Aminoquercitols Rat Intestinal MaltaseType 2 DiabetesIC₅₀ = 0.24 μM[4]
Compound 35a (N-butyl aminocyclopentitol)Lysosomal β-Glucosidase 1 (GBA1)Gaucher's DiseaseKᵢ = 32 nM[5]
Compound 35b (N-nonyl aminocyclopentitol)Lysosomal β-Glucosidase 1 (GBA1)Gaucher's DiseaseKᵢ < 14 nM[5]

Note: Compounds 35a and 35b demonstrate exceptional selectivity, with the N-butyl analogue showing a 100-fold preference for GBA1 over the non-lysosomal GBA2 isoform, highlighting the precision achievable through rational scaffold decoration[5].

Stereoselective Synthetic Methodologies

The synthesis of highly oxidized cyclohexane and cyclopentane architectures requires rigorous stereocontrol. Modern methodologies leverage both chiral pool precursors (e.g., naturally available (+)-proto-quercitol)[4] and asymmetric catalysis. For instance, the Palladium-catalyzed asymmetric desymmetrization of meso 1,4-dibenzolate allows for the stereodivergent synthesis of enantiomerically pure 2-deoxystreptamine analogues[6].

To rapidly generate libraries of N-substituted derivatives for structure-activity relationship (SAR) profiling, researchers frequently employ late-stage diversification techniques such as reductive amination or Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Click chemistry utilizing N-propargyl aminocyclitols allows for the generation of highly diverse triazole-linked libraries that can be screened directly in aqueous buffer[7].

G Precursor Chiral Pool Precursor e.g., (+)-proto-quercitol Protection Hydroxyl Protection (Acetal/Benzyl groups) Precursor->Protection Activation Leaving Group Activation (Mesylation/Triflation) Protection->Activation Azidation Azide Displacement (Inversion of Configuration) Activation->Azidation Reduction Staudinger Reduction (Amine Formation) Azidation->Reduction Diversification N-Alkylation / Acylation (Reductive Amination) Reduction->Diversification Deprotection Global Deprotection (Final Aminocyclitol) Diversification->Deprotection

Caption: Standard stereoselective synthetic workflow for generating N-substituted aminocyclitols.

Experimental Workflow: Synthesis and In Situ Screening Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the synthesis of N-alkyl aminoquercitols via reductive amination, followed by direct enzymatic validation[4].

Phase 1: Core Synthesis & Stereochemical Inversion
  • Regioselective Protection: React (+)-proto-quercitol with 2,2-dimethoxypropane and catalytic p-TsOH in DMF.

    • Causality: This selectively protects the cis-vicinal diols as thermodynamic acetonides, leaving the target equatorial hydroxyl group exposed for activation.

  • Activation: Treat the protected intermediate with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine at -20°C.

    • Causality: Triflation transforms the poor hydroxyl leaving group into a highly labile triflate, preconditioning the carbon center for nucleophilic attack.

  • Azidation: Add NaN₃ in DMF and heat to 60°C.

    • Causality: The azide ion undergoes a strict Sₙ2 displacement. The bulkiness of the adjacent protected groups ensures complete inversion of stereochemistry, yielding the epi-azido derivative.

  • Staudinger Reduction: React the purified azide with Triphenylphosphine (PPh₃) in THF/H₂O (9:1) at room temperature.

    • Causality: PPh₃ provides a highly chemoselective reduction of the azide to a primary amine without the risk of epimerizing adjacent stereocenters, which is a common artifact of harsh catalytic hydrogenation. Validate amine formation via ¹H-NMR (disappearance of the azido-adjacent proton shift).

Phase 2: Late-Stage Diversification
  • Reductive Amination: Dissolve the primary amine in dry MeOH. Add the desired aliphatic aldehyde (e.g., nonanal) and stir for 2 hours to form the iminium ion. Subsequently, add Sodium Cyanoborohydride (NaBH₃CN) and a drop of acetic acid (pH ~5).

    • Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and specifically reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Global Deprotection: Treat the N-alkylated product with acidic resin (Dowex 50WX8) in MeOH/H₂O. Filter and lyophilize.

    • Causality: The acidic resin cleanly hydrolyzes the acetonide protecting groups without requiring harsh aqueous acids that could complicate purification. The resulting product is a water-soluble, fully deprotected N-alkyl aminocyclitol.

Phase 3: Enzymatic Validation (Self-Validating System)
  • In Situ Colorimetric Assay: Incubate the synthesized aminocyclitol (at varying concentrations) with rat intestinal maltase in phosphate buffer (pH 6.8). Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Quantification: Measure the absorbance of the microplate at 400 nm using a spectrophotometer.

    • Causality: If the aminocyclitol successfully mimics the transition state, it will competitively bind the enzyme. Uninhibited enzyme cleaves pNPG to release p-nitrophenol, which turns yellow at basic/neutral pH. A reduction in absorbance at 400 nm directly correlates to the inhibitory potency (IC₅₀) of the synthesized scaffold, validating the structural design.

Future Perspectives in Drug Design

The exploration of aminocyclitols is rapidly expanding beyond traditional infectious diseases and diabetes. The inherent metabolic stability of the carbocyclic ring—rendering it impervious to hydrolytic cleavage by nucleosidases—makes aminocyclitols ideal surrogates for natural nucleosides in the development of next-generation antivirals[2]. Furthermore, the integration of aminocyclitol derivatives into artificial receptors is opening new, relatively unexplored avenues in supramolecular chemistry and targeted drug delivery systems[2]. As synthetic methodologies like asymmetric desymmetrization and click chemistry continue to mature, the chemical space of aminocyclitols will undoubtedly yield novel, highly selective therapeutic agents.

References

  • Medicinal Chemistry of Aminocyclitols - Ingenta Connect / Current Medicinal Chemistry - 1

  • Medicinal Chemistry of Aminocyclitols | Request PDF - ResearchGate - 2

  • Toward the development of new α-glucosidase inhibitors from naturally available (+)-proto-quercitol - Hilaris Publisher - Link

  • Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity - ResearchGate - 4

  • Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC / NIH - 5

  • An Asymmetric Stereodivergent Strategy Towards Aminocyclitols - PMC / NIH - 6

  • Click Chemistry for Drug Development and Diverse Chemical− Biology Applications - Moodle@Units - 7

  • Review Aminoglycoside antibiotics: old drugs and new therapeutic approaches - Biomedicine & Diseases - 3

Sources

Foundational

An In-Depth Technical Guide to 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene (CAS Number: 4933-84-0)

Introduction 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene, registered under CAS number 4933-84-0, is a highly fluorinated organobromine compound.[1] Also known by other names such as Perfluoro(2-bromoethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene, registered under CAS number 4933-84-0, is a highly fluorinated organobromine compound.[1] Also known by other names such as Perfluoro(2-bromoethyl vinyl ether), this molecule holds significant interest in the field of polymer science, particularly in the development of advanced fluoropolymers.[1] Its unique structure, combining a perfluorinated vinyl ether moiety with a bromo-perfluoro-ethyl group, imparts desirable properties to polymers, such as chemical inertness, thermal stability, and, crucially, a reactive site for cross-linking. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its role in the creation of high-performance materials.

Chemical Structure and Identification

The chemical identity of this compound is unequivocally established through its CAS number and various chemical identifiers.

Chemical Structure

The structure of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene is characterized by a vinyl ether group where all hydrogen atoms have been substituted by fluorine, and a bromo-tetrafluoro-ethoxy substituent attached to the vinyl group.

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];

// Atoms C1 [label="C"]; C2 [label="C"]; O3 [label="O"]; C4 [label="C"]; C5 [label="C"]; F6 [label="F"]; F7 [label="F"]; F8 [label="F"]; F9 [label="F"]; F10 [label="F"]; F11 [label="F"]; F12 [label="F"]; Br13 [label="Br"];

// Bonds C1 -- C2 [len=1.5]; C1 -- F6 [len=1]; C1 -- F7 [len=1]; C2 -- F8 [len=1]; C2 -- O3 [len=1.5]; O3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C4 -- F9 [len=1]; C4 -- F10 [len=1]; C5 -- F11 [len=1]; C5 -- F12 [len=1]; C5 -- Br13 [len=1.8];

// Double bond C1 -- C2 [style=double, len=1.5]; }

Caption: Chemical structure of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene.
Chemical Identifiers
IdentifierValue
CAS Number 4933-84-0
IUPAC Name 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene
Synonyms Perfluoro(2-bromoethyl vinyl ether), Ethene, 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoro-, (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethene
Molecular Formula C4BrF7O
Canonical SMILES C(=C(F)F)(OC(F)(F)C(F)(F)Br)F
InChI InChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7/h1-4F
InChIKey ZPYGRBTUNITHKJ-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene are not extensively available in public literature. However, based on its structure and data for similar fluorinated compounds, the following properties can be inferred and some have been reported.

PropertyValue/Information
Molecular Weight 274.93 g/mol
Appearance Expected to be a colorless liquid at room temperature.
Boiling Point Not reported, but expected to be relatively low due to high fluorination.
Solubility Insoluble in water; soluble in fluorinated solvents and some organic solvents.
Density Expected to be significantly denser than water.

Synthesis

The primary route for the synthesis of Perfluoro(2-bromoethyl vinyl ether) described in the literature is through a dehalogenation reaction.

Synthesis Pathway: Dehalogenation

A patented method outlines the preparation of Perfluoro(2-bromoethyl vinyl ether) via the dehalogenation of 2-bromo-1',2'-dichloro-perfluoro-diethyl-ether.[1] This reaction typically utilizes a metal, such as copper, as the dehalogenating agent in the presence of an aprotic polar solvent.

graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

reactant [label="2-Bromo-1',2'-dichloro-\nperfluoro-diethyl-ether"]; reagents [label="Copper (catalyst)\nAprotic Solvent (e.g., DMF)"]; product [label="1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)\n-1,2,2-trifluoroethene"]; byproduct [label="Copper(II) chloride"];

reactant -> product [label="Dehalogenation"]; reagents -> product [style=dotted]; product -> byproduct [label="forms", style=dashed]; }

Caption: Synthesis of Perfluoro(2-bromoethyl vinyl ether) via dehalogenation.
Experimental Protocol (Exemplary)

The following is a generalized protocol based on the patented literature, intended for informational purposes. Researchers should consult the original patent for specific details and safety precautions.[1]

Objective: To synthesize 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene.

Materials:

  • 2-bromo-1',2'-dichloro-perfluoro-diethyl-ether (starting material)

  • Copper powder (electrolytic grade)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with anhydrous dimethylformamide and copper powder.

  • The mixture is heated to a specified temperature (e.g., 100-160°C) under a nitrogen atmosphere.

  • A solution of 2-bromo-1',2'-dichloro-perfluoro-diethyl-ether in anhydrous DMF is slowly added to the heated suspension.

  • The reaction is maintained at temperature for a specified duration (e.g., 40-60 minutes) with vigorous stirring.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, typically by distillation.

  • The crude product is then purified, for example, by fractional distillation, to yield the final product.

Causality of Experimental Choices:

  • Aprotic Polar Solvent (DMF): DMF is chosen for its ability to dissolve the reactants and facilitate the reaction while remaining chemically inert under the reaction conditions. The low water content is crucial as water can interfere with the reaction, leading to the formation of hydrogenated byproducts.[1]

  • Copper as a Catalyst: Copper is an effective dehalogenating agent for this type of transformation, promoting the removal of the two chlorine atoms to form the double bond.

  • Inert Atmosphere: A nitrogen atmosphere is essential to prevent side reactions with oxygen and moisture from the air.

Reactivity and Chemical Behavior

The reactivity of Perfluoro(2-bromoethyl vinyl ether) is dominated by two key structural features: the electron-deficient perfluorovinyl ether group and the reactive carbon-bromine bond.

Co-polymerization

The primary and most significant application of this compound is as a comonomer in the radical polymerization of fluorinated olefins, most notably tetrafluoroethylene (TFE). The incorporation of the perfluorovinyl ether moiety into the polymer backbone enhances flexibility and processability compared to polytetrafluoroethylene (PTFE).

The bromo-perfluoro-ethyl side chain serves as a "cure site" or a reactive handle within the resulting fluoropolymer. This allows for subsequent cross-linking reactions, a process often referred to as vulcanization, which is critical for producing fluoroelastomers with desirable mechanical properties, such as elasticity and compression set resistance.

Reactions of the Carbon-Bromine Bond

The C-Br bond in the side chain is susceptible to a variety of chemical transformations, providing a versatile platform for further functionalization of the monomer or the resulting polymer. These can include:

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of other functional groups.

  • Radical Reactions: The C-Br bond can be cleaved homolytically to generate a carbon-centered radical, which can then participate in various radical-mediated reactions.

Thermal Stability and Decomposition

Applications in Research and Drug Development

The principal application of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene is in the field of materials science, specifically in the production of high-performance fluoropolymers and fluoroelastomers.

Fluoroelastomer Production

As previously mentioned, its role as a cure site monomer is paramount. Fluoroelastomers containing this monomer exhibit excellent thermal stability, chemical resistance, and sealing performance, making them suitable for demanding applications in the aerospace, automotive, and chemical processing industries.

Modification of Polymer Properties

The incorporation of this bulky and highly fluorinated monomer can be used to modify the physical properties of fluoropolymers, such as:

  • Glass Transition Temperature (Tg): The flexible ether linkage can lower the Tg, improving the low-temperature performance of the material.

  • Crystallinity: The introduction of this comonomer can disrupt the crystalline structure of polymers like PTFE, leading to more amorphous and transparent materials.

  • Solubility: The presence of the ether oxygen and the bromine atom can slightly increase the solubility of the resulting polymer in specific fluorinated solvents, aiding in processing and characterization.

Safety, Handling, and Disposal

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

Based on available GHS classifications, this compound is known to:

  • Cause skin irritation.

  • Cause serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures
graph handling_workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10];

start [label="Start Handling", shape=ellipse, fillcolor="#34A853"]; ppe [label="Wear Appropriate PPE:\n- Safety Goggles\n- Chemical-resistant Gloves\n- Lab Coat"]; fume_hood [label="Work in a Well-Ventilated\nFume Hood"]; avoid_contact [label="Avoid Contact with Skin, Eyes,\nand Clothing"]; avoid_inhalation [label="Avoid Inhalation of Vapors"]; storage [label="Store in a Tightly Closed Container\nin a Cool, Dry, Well-Ventilated Area"]; end [label="End Handling", shape=ellipse, fillcolor="#EA4335"];

start -> ppe; ppe -> fume_hood; fume_hood -> avoid_contact; avoid_contact -> avoid_inhalation; avoid_inhalation -> storage; storage -> end; }

Caption: Recommended workflow for handling Perfluoro(2-bromoethyl vinyl ether).
Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or the environment.

Conclusion

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene is a specialized fluorinated monomer with significant utility in the synthesis of advanced fluoropolymers. Its key feature is the presence of a bromine atom that acts as a reactive site for cross-linking, enabling the production of high-performance fluoroelastomers. While detailed public data on some of its properties and reactivity are limited, the available information underscores its importance in the field of materials science. As with all highly fluorinated and halogenated compounds, strict adherence to safety protocols during handling and disposal is essential. Further research into the reactivity and properties of this molecule could open up new avenues for the design of novel fluorinated materials with tailored functionalities.

References

  • Gervasutti, C. (Ausimont S.r.l.). (1992). Process for preparing perfluoro-(2-bromoethyl-vinyl-ether).

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of scyllo-Inosamine from myo-Inositol

This Application Note is designed as a definitive technical guide for the stereoselective synthesis of 6-aminocyclohexane-1,2,3,4,5-pentol , specifically focusing on the biologically critical isomer scyllo-inosamine (als...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the stereoselective synthesis of 6-aminocyclohexane-1,2,3,4,5-pentol , specifically focusing on the biologically critical isomer scyllo-inosamine (also known as 1-amino-1-deoxy-scyllo-inositol).

Executive Summary & Strategic Analysis

Target Molecule: scyllo-Inosamine (6-aminocyclohexane-1,2,3,4,5-pentol) CAS: 4933-84-0 (Hydrochloride) Therapeutic Relevance: A potent inhibitor of Amyloid-


 (A

) aggregation, making it a high-value target for Alzheimer's disease therapeutics (e.g., AZD-103/ELND005).
The Stereochemical Challenge

The synthesis of aminocyclitols requires precise control over six contiguous stereocenters on a cyclohexane ring. The "all-equatorial" configuration of scyllo-inosamine is thermodynamically stable but synthetically challenging to access directly from common precursors like glucose.

  • Starting Material: myo-Inositol (inexpensive, abundant).[1][2][3]

  • Critical Transformation: Inversion of the C2 stereocenter from axial (in myo-inositol) to equatorial (in scyllo-inosamine), concomitant with functionalization from hydroxyl (-OH) to amine (-NH

    
    ).
    
Synthetic Strategy: The "Oxidation-Inversion" Protocol

We utilize a chemically robust, scalable route that avoids complex protecting group manipulations or expensive fermentation equipment.

  • Regioselective Oxidation: Catalytic dehydrogenation of the axial C2-OH of myo-inositol to form scyllo-inosose.

  • Functionalization: Conversion of the ketone to an oxime.[4]

  • Stereoselective Reduction: Hydrogenation of the oxime, where the hydride attack is directed axially, yielding the equatorial amine.

Workflow Visualization

The following diagram outlines the reaction pathway and critical decision points.

G Myo myo-Inositol (1-axial, 5-equatorial OH) Inosose scyllo-Inosose (2-keto-myo-inositol) Myo->Inosose Step 1: Pt/C, O2, 60°C (Regioselective Oxidation) Oxime scyllo-Inosose Oxime (C=N-OH) Inosose->Oxime Step 2: NH2OH·HCl NaOAc, 80°C ScylloAmine scyllo-Inosamine (All-equatorial) Oxime->ScylloAmine Step 3: Raney Ni, H2 (Axial Hydride Attack) MyoAmine myo-Inosamine (Axial amine - Impurity) Oxime->MyoAmine Side Reaction (Equatorial Hydride Attack)

Figure 1: Synthetic workflow for the conversion of myo-inositol to scyllo-inosamine. Step 3 is the stereodetermining step.

Detailed Experimental Protocols

Step 1: Catalytic Oxidation of myo-Inositol to scyllo-Inosose

This step exploits the higher reactivity of the axial hydroxyl group towards catalytic dehydrogenation.

  • Reagents: myo-Inositol (>99%), 5% Platinum on Carbon (Pt/C), Deionized Water.

  • Equipment: 3-neck round bottom flask, O

    
     gas line (bubbler), reflux condenser.
    

Protocol:

  • Dissolve 18.0 g (0.1 mol) of myo-inositol in 200 mL of deionized water in a 500 mL 3-neck flask.

  • Add 4.0 g of 5% Pt/C catalyst.

  • Heat the mixture to 60°C with vigorous stirring.

  • Bubble a stream of oxygen gas (O

    
    ) through the solution (approx. 50 mL/min). Note: Air can be used but reaction times will be significantly longer.
    
  • Monitor the reaction by HPLC (Aminex HPX-87C column or similar) or TLC (silica; n-propanol/ethyl acetate/water 4:1:2). The product (scyllo-inosose) typically appears within 4-6 hours .

  • Workup: Filter the hot solution through a Celite pad to remove the Pt/C catalyst.

    • Critical: Do not let the catalyst dry out completely on the filter paper (fire hazard). Wash the pad with 20 mL hot water.

  • Concentrate the filtrate under reduced pressure to approx. 30 mL.

  • Add 100 mL of ethanol to induce crystallization. Cool to 4°C overnight.

  • Filter the white crystals.

    • Yield Target: 60-75%

    • Validation:

      
      C NMR (D
      
      
      
      O) should show a ketone carbonyl signal at
      
      
      ~205 ppm.
Step 2: Preparation of scyllo-Inosose Oxime

Conversion of the ketone to the oxime sets the stage for nitrogen introduction.

  • Reagents: scyllo-Inosose (from Step 1), Hydroxylamine hydrochloride (NH

    
    OH·HCl), Sodium Acetate (NaOAc).
    

Protocol:

  • Dissolve 17.8 g (0.1 mol) of scyllo-inosose in 100 mL of water.

  • Add 10.4 g (0.15 mol) of NH

    
    OH·HCl and 12.3 g (0.15 mol)  of NaOAc.
    
  • Heat the mixture to 80°C for 2 hours .

  • Cool the solution to room temperature. The oxime typically precipitates as a white solid due to lower solubility than the ketone.

  • Filter the solid and wash with cold water/ethanol (1:1).

    • Yield Target: >85%

    • Validation: IR spectroscopy: disappearance of C=O stretch (~1720 cm

      
      ) and appearance of C=N stretch (~1650 cm
      
      
      
      ).
Step 3: Stereoselective Reduction to scyllo-Inosamine

This is the critical stereodetermining step. We utilize Raney Nickel hydrogenation. The catalyst surface approach and thermodynamic control favor the formation of the equatorial amine (all-equatorial product).

  • Reagents: scyllo-Inosose Oxime, Raney Nickel (slurry in water), Ammonia (aq), Hydrogen gas (H

    
    ).
    
  • Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Protocol:

  • Suspend 10.0 g of scyllo-inosose oxime in 150 mL of water containing 5 mL of concentrated aqueous ammonia (to suppress secondary amine formation).

  • Add 2.0 g of Raney Nickel (washed with water).

  • Pressurize the vessel to 50 psi (3.4 bar) with H

    
    .
    
  • Agitate at room temperature for 12 hours.

    • Optimization: If reaction is slow, heat to 40-50°C.

  • Workup: Carefully vent H

    
     and purge with N
    
    
    
    . Filter off the catalyst (Keep wet! Pyrophoric).
  • Evaporate the filtrate to dryness.

  • Purification: Recrystallize from water/ethanol. For high purity (pharmaceutical grade), convert to the hydrochloride salt by adding 1M HCl and precipitating with ethanol.

Quality Control & Self-Validation System

To ensure the protocol was successful, you must validate the stereochemistry. The distinction between myo-inosamine (axial amine) and scyllo-inosamine (equatorial amine) is definitive using Proton NMR (


H NMR).
NMR Validation Criteria

The ring protons in cyclohexane systems exhibit coupling constants (


) based on the Karplus equation.
  • Axial-Axial (aa) coupling: Large

    
     value (8–12 Hz).
    
  • Axial-Equatorial (ae) or Equatorial-Equatorial (ee) coupling: Small

    
     value (2–5 Hz).
    
Featurescyllo-Inosamine (Target)myo-Inosamine (Impurity)
Configuration All substituents are Equatorial . All ring protons are Axial .C2-Amine is Axial . H2 is Equatorial .
H1/H2 Coupling

Hz (Large, trans-diaxial)

Hz (Small, axial-equatorial)
Spectral Look Signals appear as wide triplets/quartets due to large couplings.H2 appears as a narrow triplet or broad singlet.

Self-Validation Check: Run a


H NMR in D

O. Look at the signal for the proton attached to the carbon bearing the amine (H1).
  • Pass: If H1 is a triplet with

    
     Hz.
    
  • Fail: If H1 is a narrow multiplet (

    
     Hz).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst poisoning or insufficient O

mass transfer.
Use fresh Pt/C. Increase stirring speed to maximize gas-liquid interface. Ensure pH is neutral.
Incomplete Reduction (Step 3) Old Raney Nickel or H

pressure too low.
Reactivate Raney Ni or use fresh batch. Increase pressure to 100 psi.
Formation of Secondary Amines Condensation of amine product with imine intermediate.Ensure Ammonia is present in the reduction solvent.
Product is Brown/Sticky Residual sugar-amine caramelization.Decolorize with activated charcoal in hot water before crystallization.

References

  • Anderson, L., & Lardy, H. A. (1948). Stereoisomeric Cyclitols. Journal of the American Chemical Society, 70(2), 594–597. Link

  • Sarmah, M. P., & Shashidhar, M. S. (2021). myo-Inositol to scyllo-Inositol: A "Green" Chemical Synthesis. ACS Omega, 6(45), 30693–30700. Link

  • McLaurin, J., et al. (2006). Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta-induced toxicity. Journal of Biological Chemistry, 275(24), 18495–18502. Link

  • Husson, C., et al. (1998). Redox-induced cis-trans isomerization of 2-hydroxylamino- and 2-amino-2-deoxy-myo-inositol. Carbohydrate Research, 307(1-2), 163-165. Link

  • Scyllo-Inosamine Hydrochloride Product Data. PubChem CID 244582. Link

Sources

Application

using 6-aminocyclohexane-1,2,3,4,5-pentol in enzyme inhibition assays

Application Note & Protocol: 6-Aminocyclohexane-1,2,3,4,5-pentol in Enzyme Inhibition Assays Introduction: The Aminocyclitol Advantage 6-Aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or 1-amino-1-d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 6-Aminocyclohexane-1,2,3,4,5-pentol in Enzyme Inhibition Assays

Introduction: The Aminocyclitol Advantage

6-Aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or 1-amino-1-deoxy-inositol ) represents a critical class of "sugar mimics" known as aminocyclitols. Unlike standard carbohydrates, these molecules replace the ring oxygen of sugars (or a hydroxyl group of inositols) with an amine group.

Why this molecule matters: In enzyme kinetics, this compound acts as a Transition State Analog .

  • Protonation Mimicry: At physiological pH, the amine group is protonated (

    
    ). This positive charge mimics the oxocarbenium ion  intermediate formed during the hydrolysis of glycosidic bonds.[1]
    
  • Electrostatic Trapping: The protonated amine forms a high-affinity salt bridge with the catalytic carboxylate residues (Aspartate or Glutamate) in the enzyme's active site, effectively locking the enzyme in a non-productive state.

Primary Targets:

  • Glycosidases: Specifically

    
    -glucosidase and 
    
    
    
    -glucosidase (Diabetes research).
  • Inositol Monophosphatase (IMPA): Lithium-sensitive pathways (Neuroscience/Bipolar disorder research).[2]

Mechanism of Action & Pathway Visualization

To design a valid assay, one must understand the competitive nature of the inhibition. The aminocyclitol competes with the natural substrate (e.g., Maltose or IP1) for the active site.

Figure 1: Competitive Inhibition Mechanism The diagram below illustrates the structural mimicry driving the inhibition.

InhibitionMechanism Enzyme Enzyme (Asp/Glu Active Site) Complex_ES E-S Complex (Transition State) Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Dead End) Enzyme->Complex_EI + Inosamine (High Affinity) Substrate Natural Substrate (Sugar/Inositol) Inhibitor Inosamine (Protonated Amine) Product Hydrolyzed Product Complex_ES->Product Catalysis Complex_EI->Enzyme Slow Dissociation

Caption: Schematic of competitive inhibition. The Inosamine (Red) outcompetes the substrate (Green) by forming a stable electrostatic bond with the enzyme, preventing catalysis.

Experimental Protocol: -Glucosidase Inhibition Assay

This protocol uses the chromogenic substrate p-Nitrophenyl-


-D-glucopyranoside (pNPG) . The inhibition is quantified by the reduction in p-nitrophenol release (yellow color) at 405 nm.[3]
Materials & Reagents
ComponentSpecificationStorage
Inhibitor 6-aminocyclohexane-1,2,3,4,5-pentol (High Purity >98%)-20°C (Desiccated)
Enzyme

-Glucosidase (e.g., from S. cerevisiae or Rat Intestine)
-20°C
Substrate p-Nitrophenyl-

-D-glucopyranoside (pNPG)
4°C
Buffer 100 mM Sodium Phosphate, pH 6.8Room Temp
Stop Solution 0.2 M Sodium Carbonate (

)
Room Temp
Preparation of Stock Solutions
  • Inhibitor Stock (10 mM): Dissolve 1.79 mg of 6-aminocyclohexane-1,2,3,4,5-pentol (MW ~179.17 g/mol ) in 1 mL of Milli-Q water .

    • Note: Unlike many drug candidates, aminocyclitols are highly hydrophilic. Do not use DMSO unless necessary for library screening, as DMSO >1% can affect glycosidase activity.

  • Enzyme Solution: Dilute

    
    -glucosidase in Phosphate Buffer (pH 6.8) to 0.5 U/mL immediately before use. Keep on ice.
    
  • Substrate Solution: Prepare 5 mM pNPG in Phosphate Buffer.

Assay Procedure (96-Well Format)

Step 1: Pre-Incubation (Critical for Equilibrium)

  • Test Wells: Add 20 µL Inhibitor (various concentrations) + 50 µL Enzyme Solution.

  • Control Wells (100% Activity): Add 20 µL Buffer + 50 µL Enzyme Solution.

  • Blank Wells: Add 20 µL Buffer + 50 µL Buffer (No Enzyme).

  • Incubate at 37°C for 15 minutes. This allows the amine to interact with the active site carboxylates.

Step 2: Reaction Initiation

  • Add 20 µL of 5 mM pNPG substrate to all wells.[3]

  • Incubate at 37°C for 20 minutes.

Step 3: Termination & Measurement

  • Add 100 µL of 0.2 M

    
      to all wells.
    
    • Chemistry: This shifts the pH to ~10, stopping the enzyme and deprotonating the p-nitrophenol product, turning it intensely yellow.

  • Measure Absorbance at 405 nm .[3]

Workflow Diagram

AssayWorkflow Start Prepare Reagents (Keep Enzyme on Ice) PlateSetup Plate Setup (96-well) Add Enzyme + Inhibitor Start->PlateSetup PreInc Pre-Incubation 15 min @ 37°C PlateSetup->PreInc Equilibrium Binding Substrate Add pNPG Substrate Initiate Reaction PreInc->Substrate Incubation Kinetic Phase 20 min @ 37°C Substrate->Incubation Stop Add Na2CO3 (Stop & Develop Color) Incubation->Stop Read Read Absorbance @ 405 nm Stop->Read

Caption: Step-by-step microplate workflow for the colorimetric inhibition assay.

Data Analysis & Validation

Calculation of % Inhibition

[3][4]
  • 
    : Absorbance of Enzyme + Substrate (No Inhibitor).
    
  • 
    : Absorbance of Enzyme + Substrate + Inhibitor.
    
Determination of

Plot % Inhibition (Y-axis) vs. Log[Inhibitor Concentration] (X-axis). Fit the data using a non-linear regression (Sigmoidal Dose-Response).

Kinetic Validation (Lineweaver-Burk Plot)

To confirm the mechanism is Competitive :

  • Run the assay at multiple substrate concentrations (e.g., 0.5 mM to 10 mM pNPG).

  • Repeat with fixed inhibitor concentrations (e.g., 0,

    
    , 
    
    
    
    ).
  • Expected Result: The lines should intersect at the Y-axis (

    
     is unchanged), but the X-intercept (
    
    
    
    ) will shift, indicating an apparent increase in
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition Observed pH is too highThe amine group must be protonated. Ensure Buffer pH is

6.8. At pH > 7.5, the amine loses its charge and affinity drops.
Precipitation High ConcentrationWhile soluble, >50 mM stocks in cold buffers may precipitate. Warm to 37°C before use.
High Background Spontaneous HydrolysispNPG can degrade. Always include a "Substrate Blank" (No Enzyme) and subtract this value.
Low Signal Enzyme DegradationGlycosidases are unstable in dilute solutions. Add 0.1% BSA to the buffer to stabilize the enzyme.

References

  • Takeuchi, M., et al. (1990).[5] "Inhibitory effect of validamine, valienamine and valiolamine on activities of carbohydrases in rat small intestinal brush border membranes."[5] Chemical & Pharmaceutical Bulletin, 38(7), 1970-1972.[5]

  • Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 13(10), 93R-104R.

  • BenchChem Application Note. (2025). "Validamine's Mechanism of Action as a Glycosidase Inhibitor: A Technical Guide." BenchChem Technical Resources.

  • MedChemExpress. (2024). "Validamine Product Information and Protocols." MedChemExpress.

  • Elya, B., et al. (2012). "Screening of

    
    -Glucosidase inhibitory activity of some Indonesian medicinal plants." Pharmaceutical Biology, 50(3). 
    

Sources

Method

Application Note: Isolation and Purification of 6-Aminocyclohexane-1,2,3,4,5-pentol from Natural Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 6-aminocyclohexane-1,2,3,4,5-pentol (Inosamine / Aminocyclitol) Introduction & Mechanistic Rationale 6-Aminocyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 6-aminocyclohexane-1,2,3,4,5-pentol (Inosamine / Aminocyclitol)

Introduction & Mechanistic Rationale

6-Aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine, with stereoisomers such as scyllo-inosamine or myo-inosamine) is a highly polar, bioactive organic compound consisting of a cyclohexane ring substituted with five hydroxyl groups and one primary amino group[1]. It serves as a fundamental building block and biosynthetic intermediate for a wide class of aminoglycoside antibiotics and α-glucosidase inhibitors (e.g., valiolamine, validamycin) typically produced by Streptomyces and Micromonospora species[2][3].

The Isolation Challenge: Due to the presence of multiple hydroxyl groups and an amine, 6-aminocyclohexane-1,2,3,4,5-pentol is extremely hydrophilic (XLogP3 ≈ -4)[4][5]. Traditional natural product extraction techniques relying on organic solvent partitioning (e.g., hexane, ethyl acetate) are entirely ineffective.

The Mechanistic Solution: Isolation must exploit the compound's ionizable primary amine. By adjusting the aqueous extract to a slightly acidic pH (pH 4.0–4.5), the amine group becomes fully protonated. This allows the molecule to act as a cation, enabling its selective capture using strong or weak cation-exchange (IEX) chromatography[6][7]. Neutral polyols (such as myo-inositol) and acidic secondary metabolites wash through the resin unhindered. The target aminocyclitol is subsequently recovered via a "catch-and-release" mechanism by eluting with a volatile base (e.g., aqueous ammonia), which deprotonates the amine and breaks the ionic interaction[6].

Process Visualization

G Source Natural Product Matrix (Streptomyces Broth) Extract Aqueous Extraction (pH 4.5 Adjustment) Source->Extract IEX Cation-Exchange (Protonated Amine Binding) Extract->IEX Wash Aqueous Wash (Elutes Neutral Impurities) IEX->Wash Elute Ammonia Elution (Deprotonation & Release) Wash->Elute Polish Size-Exclusion / HILIC (High-Resolution Polishing) Elute->Polish Pure Pure 6-aminocyclohexane- 1,2,3,4,5-pentol Polish->Pure

Isolation workflow for 6-aminocyclohexane-1,2,3,4,5-pentol via ion-exchange chromatography.

Quantitative Process Parameters

To ensure reproducibility, the following physicochemical parameters must be strictly maintained throughout the isolation workflow.

ParameterSpecification / ConditionMechanistic Rationale
Extraction Solvent Deionized Water (pH 4.0 - 4.5)Ensures complete protonation of the primary amine for downstream IEX binding.
Primary Capture Resin Cation-Exchange (e.g., Dowex 50W)Sulfonic acid groups strongly bind the positively charged aminocyclitol[6].
Wash Volume 3 - 5 Column Volumes (CV) of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Removes neutral polyols (e.g., myo-inositol) and acidic metabolites.
Elution Buffer 0.5 M

(Aqueous Ammonia)
Deprotonates the amine (

), releasing the compound; volatile for easy removal.
Polishing Matrix Sephadex G-15 or HILICSeparates closely related aminocyclitols based on hydrodynamic radius or polarity[2].
Typical Recovery 75% - 85%High recovery due to the specificity of the catch-and-release mechanism.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system . Quality control checkpoints are embedded within the steps to ensure that causality (e.g., pH shifts, binding affinity) is actively monitored, preventing downstream failures.

Protocol 1: Matrix Preparation and Aqueous Extraction

Goal: Solubilize the highly polar aminocyclitol while precipitating large proteins and non-polar lipids.

  • Cell Lysis & Extraction: Harvest the Streptomyces fermentation broth (or pulverized plant biomass). Add deionized water at a 1:5 (w/v) ratio. Sonicate the mixture for 15 minutes on ice to mechanically disrupt cell walls.

  • pH Adjustment (Critical Step): Using 0.1 M HCl, carefully adjust the pH of the homogenate to between 4.0 and 4.5.

    • Validation: Verify with a calibrated pH meter. If the pH exceeds 6.0, the amine will begin to deprotonate, leading to catastrophic yield loss during the IEX phase[6].

  • Clarification: Centrifuge the acidified extract at 10,000 × g for 20 minutes at 4°C. Recover the supernatant and pass it through a 0.45 µm PES filter to remove colloidal particulates that could foul the chromatography resin.

Protocol 2: Cation-Exchange Chromatography (Catch-and-Release)

Goal: Selectively capture the protonated inosamine while washing away neutral sugars and acidic impurities.

  • Resin Equilibration: Pack a glass column with a strong cation-exchange resin (e.g., Dowex 50W or Amberlite IR-120). Equilibrate with 5 Column Volumes (CV) of deionized water adjusted to pH 4.5.

  • Sample Loading: Load the clarified extract onto the column at a flow rate of 1-2 mL/min.

    • Validation: Collect the flow-through and spot it on a TLC plate. Spray with ninhydrin and heat. A lack of purple/pink spots confirms that the amine-containing target has successfully bound to the resin[6].

  • Washing: Wash the column with 3 to 5 CV of deionized water.

    • Validation: Test the wash fractions using the Molisch test or an anisaldehyde TLC stain. Continue washing until the test is negative, confirming the complete removal of neutral sugars.

  • Elution: Elute the bound 6-aminocyclohexane-1,2,3,4,5-pentol using 0.5 M aqueous ammonia (

    
    ). Collect 10 mL fractions.
    
    • Validation: Monitor the pH of the eluate. The target compound will elute concurrently with the sharp rise in pH. Spot fractions on TLC and stain with ninhydrin to pool the inosamine-rich fractions[6].

  • Concentration: Pool the positive fractions and concentrate under reduced pressure using a rotary evaporator (water bath at 40°C). The ammonia and water will co-evaporate, leaving a crude, semi-pure solid[6].

Protocol 3: High-Resolution Polishing and Crystallization

Goal: Remove trace structural analogs (e.g., other aminocyclitols) and obtain the pure compound.

  • Size-Exclusion Chromatography (SEC): Dissolve the crude solid in a minimal volume of deionized water. Load onto a Sephadex G-15 gel filtration column[2].

  • Isocratic Elution: Elute with ultra-pure water at a slow flow rate (0.5 mL/min). Collect small fractions (2-5 mL) and monitor via Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD), as the compound lacks a strong UV chromophore.

  • Crystallization: Pool the pure fractions and lyophilize to a powder. To induce crystallization, dissolve the powder in a minimal amount of warm methanol. Slowly add acetone (anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid. Allow to cool at 4°C overnight to yield pure 6-aminocyclohexane-1,2,3,4,5-pentol crystals[6].

Analytical Validation & Structural Elucidation

To definitively confirm the isolation of 6-aminocyclohexane-1,2,3,4,5-pentol, perform the following analyses:

  • Mass Spectrometry (ESI-MS): Run the sample in positive ion mode. Look for the protonated molecular ion

    
     at m/z 180.08 (Exact mass of 
    
    
    
    is 179.08 Da)[4][5].
  • NMR Spectroscopy: Dissolve the crystals in

    
    . The 
    
    
    
    -NMR spectrum will show a distinct set of oxymethine protons (CH-OH) between 3.0 and 4.0 ppm, and a characteristic upfield shift for the methine proton attached to the amine group (CH-
    
    
    ). The exact coupling constants (
    
    
    -values) will confirm the specific stereochemistry (e.g., scyllo vs. myo configuration).

References[1] CymitQuimica. "CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol." CymitQuimica Catalog. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiqur05nlMPL1yzxhxORy3h-FtwmD5EQlh3XSgPQFHn0F_Jm_Qa_aKakL62NtkQ8IAECR9P07S6FVEo9ohZsL67dezCorXRQBbtViY3Ur85j0jgf0A6bBW8zc95Qq3mfczIA==[4] PubChem. "6-Aminocyclohexane-1,2,3,4,5-pentol | C6H13NO5 | CID 244582." National Institutes of Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7TnKcvLkrK3znC0BZgqlfCHiVXL9J6le3CGjtJyBKxuEURJ5UXUA89LVqMvkdlcobciFsfzpi-JctR7xCm3FGbO0JFN1HoPiZzcCjZCrL59lC5qTZYkOQFmx0NvloStSNwjEY1Ki1eXIQEtaJB18e_SqdcVaX2q0jU1Q9AJ3RnszVBSdugPOH[5] PubChem. "1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440." National Institutes of Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl0ls2u6HD3f2YCeflKcqBaegNxVdLEYGg3BzmUk_HJLxXT--nm2eeyLe3QQGEzCjc7vvyx77NvOajxYyba6MIr9ej6JSlM3gPb2T9kDefrApJPpmZFEf-vFWwB2CiKWr3BOZARxGfMZa_wTaDbqXthN8m0XuAC9XR-2u2AKu2XU6T2Hw=[2] BenchChem. "A Technical Guide to the Discovery and Isolation of Valiolamine from Streptomyces." BenchChem Technical Support Center. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkGmCxmgVtd2_WXAJKhuvk47p6Bh3W9u9qn3D-xut4D-usgriLaRIXMbPhIEExP728Se7cLNI96KFjgxv1hZ_0MIvPJWILdgsPExN11ASaqGANeSyZdf-1L7-uAXtF9A9g1mhwa7t5JpDZHyt5A60KA_Hhk3QV6eUCdwnUK4M_PoxWOr23iKsr_XKTITEC1MojlDKzgw-epP5ksjcRK1e0gPcKdTVtVAar5SFml5U=[6] BenchChem. "Technical Support Center: Purification of Synthetic Validamine." BenchChem Technical Support Center. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSv_QsLb_zuIWMXu-5rIIHX4hZCm5myhmNRvYKK-GvBBfO44UmLbuaToVxHKTZjWioJSdgczZNopqOBJIkwQz6IKpcMjH3MwkNliao05pa382pMwa98DAmgf4tNuJH2P_fqXlLPVDT-PqzOQmEd4RsRYQWEiasrs332e87Nnco5Ap9jqaHXOQ_-ED31zqeL4Ow5kqzALOiLH0M[3] Beilstein Journal of Organic Chemistry. "A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A." Beilstein-Journals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4t4TDcA_lCn9725QquUQh-b2COyJkgrJv6svOfaekzf0ZmB-Gr0bLhEBJrOTvmtXQvK7HENOroCgMsvB5h8Agt-wvWH6ptx0okzwTyFFVzepUO1pqwsIVgSj3cAn5OoxkscqyKZ5Dt9Dft3rneHSHSg==[7] Slovak Academy of Sciences. "Aminoglycoside antibiotics: Two decades of their HPLC bioanalysis." Biomedical Papers. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFipjoTGPfsVUhv-L5QV33WLtjvZhhzoH71ojJIKFvl43_SO8OFvZFdqCQpyQluKHRBp2BYHpkK65rSOiC9RJKZ7ogUnfuqekgH3lXhdcyZRjd2nq7vdOymMZb1qwkQX_jaVot-la3ozXwy877sotgjcEiXdu-T7xZ0pqUcLVHlAtfEfLx6tvqp6VEH

Sources

Application

high-performance liquid chromatography (HPLC) methods for aminocyclitols

Application Note: Advanced Chromatographic Strategies for the Analysis of Aminocyclitols Introduction & Analytical Challenges Aminocyclitols (e.g., spectinomycin, validamine, acarbose) and the structurally related aminog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Strategies for the Analysis of Aminocyclitols

Introduction & Analytical Challenges

Aminocyclitols (e.g., spectinomycin, validamine, acarbose) and the structurally related aminoglycoside antibiotics (e.g., gentamicin, tobramycin) represent a critical class of therapeutic and agricultural compounds[1][2]. Structurally, they are characterized by amino sugars linked via glycosidic bonds to a polycationic aminocyclitol core[1].

From an analytical perspective, these molecules present a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: Their polycationic nature and multiple hydroxyl groups render them highly hydrophilic. Consequently, they exhibit virtually no retention on standard reversed-phase (C18) stationary phases, eluting in the void volume[3][4].

  • Lack of Chromophore: Aminocyclitols do not possess a conjugated π-electron system, making standard Ultraviolet (UV) or Fluorescence (FLD) detection ineffective without chemical modification[3][5].

To overcome these hurdles, analytical scientists must strategically select orthogonal retention mechanisms and specialized detection modalities.

Strategic Selection of Chromatographic Modes

MethodSelection Start Aminocyclitol Analysis (Highly Polar, No UV Chromophore) Q1 Is MS, ELSD, or CAD available? Start->Q1 Yes Yes: Direct Analysis Q1->Yes Yes No No: UV/FLD Only Q1->No No HILIC HILIC-MS/MS (Zwitterionic/Amide Column) Yes->HILIC High Sensitivity IPRPLC IP-RPLC-ELSD/CAD (Volatile Ion-Pairing) Yes->IPRPLC Universal Detection Deriv Pre-column Derivatization (OPA or FMOC-Cl) No->Deriv RPHPLC Standard RP-HPLC (C18 Column + UV/FLD) Deriv->RPHPLC

Caption: Workflow for selecting HPLC analytical strategies for aminocyclitols.

The Causality of Retention: HILIC vs. IP-RPLC

If direct detection (MS, ELSD, CAD) is available, derivatization can be bypassed[6]. The choice then falls between two retention mechanisms:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. The retention mechanism is driven by the partitioning of the polar aminocyclitols into an immobilized water-rich layer on the silica surface[7][8]. HILIC is highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) because the high organic content enhances droplet desolvation[4].

  • Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC): This method forces retention on a standard C18 column by adding volatile ion-pairing agents, such as heptafluorobutyric acid (HFBA), to the mobile phase[3][5]. The anionic HFBA binds to the polycationic amine groups of the analyte, neutralizing its charge and creating a hydrophobic complex that interacts with the C18 phase[3].

Quantitative Data Summary

The following table summarizes the performance metrics of the primary analytical strategies based on validated industry data[2][4][5][9]:

Analytical StrategyDetectorTypical LODLinearity (R²)Key AdvantageLimitation
HILIC MS/MS0.1 - 15 µg/mL> 0.990Highest sensitivity, direct analysisSusceptible to matrix ion suppression
IP-RPLC ELSD / CAD0.2 - 0.7 mg/kg≥ 0.997Universal detection, robustLower sensitivity, requires volatile buffers
RP-HPLC (Deriv.) FLD / UVFemtomole range> 0.990Extremely sensitive, uses standard C18Derivative instability, complex sample prep

Protocol 1: Direct Analysis via HILIC-MS/MS

This protocol details the separation of underivatized aminocyclitols using a zwitterionic HILIC stationary phase.

Causality & Mechanism: Zwitterionic columns feature both positive and negative charges on the surface. For polycationic aminocyclitols, secondary electrostatic interactions with unshielded silanols can cause severe peak tailing[8]. To prevent this, a high concentration of ammonium acetate (30 mM) is strictly required to provide sufficient ionic strength to mask these secondary interactions, while formic acid ensures the analytes remain fully protonated for optimal ESI+ MS response[4][8].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Weigh 2.31 g of LC-MS grade Ammonium Acetate and dissolve in 1.0 L of ultrapure water (30 mM). Adjust the pH to 4.0 using LC-MS grade Formic Acid. Filter through a 0.2 µm hydrophilic membrane.

    • Mobile Phase B (Organic): Acetonitrile containing 0.1% Formic Acid[4].

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 mm × 2.1 mm, 3 µm[4][8].

    • Column Temperature: 35°C.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program: 0–2 min (80% B); 2–10 min (linear decrease to 40% B); 10–12 min (hold at 40% B); 12–12.1 min (return to 80% B); 12.1–20 min (re-equilibration)[8].

  • MS/MS Detection (ESI+):

    • Operate in Multiple Reaction Monitoring (MRM) mode. For example, monitor the facile loss of the "C" ring moiety (e.g., m/z 484 → characteristic fragments for Kanamycin)[8][10].

  • System Validation (Self-Validating Step):

    • Inject a system suitability standard (e.g., 5 µg/mL Tobramycin). Calculate the peak asymmetry factor (

      
      ). If 
      
      
      
      , the buffer capacity of Mobile Phase A has degraded (ammonium acetate depletion), and the mobile phase must be remade immediately[8].

Protocol 2: Pre-Column OPA Derivatization (RP-HPLC-FLD)

When MS or ELSD is unavailable, aminocyclitols must be derivatized to introduce a fluorophore[3][11]. o-Phthalaldehyde (OPA) is the industry standard for primary amines.

OPAWorkflow Sample Sample Prep (Extract & Filter) Buffer Add Borate Buffer (pH 9.5 - 10.0) Sample->Buffer Reagent Add OPA + Thiol (Nucleophile) Buffer->Reagent Reaction Incubate (Strictly Timed) Reagent->Reaction Inject Immediate Injection (RP-HPLC-FLD) Reaction->Inject

Caption: Step-by-step pre-column OPA derivatization workflow for aminocyclitols.

Causality & Mechanism: OPA reacts specifically with primary amines in a highly alkaline environment (pH 9.5–10.0) to form an isoindole derivative[11]. A thiol (e.g., 2-mercaptoethanol) must be added as a nucleophile to facilitate the reaction. Critical limitation: The resulting isoindole is chemically unstable and degrades rapidly at room temperature. Therefore, manual derivatization often leads to poor reproducibility. The protocol must utilize an automated autosampler to ensure the reaction time is identical for every single vial[11].

Step-by-Step Methodology
  • Reagent Preparation:

    • Borate Buffer: Prepare 0.1 M Sodium Borate in water. Adjust pH to 9.5 using 1.0 M NaOH.

    • OPA Reagent: Dissolve 10 mg of OPA in 1.0 mL of Methanol. Add 10 µL of 2-mercaptoethanol. Dilute to 10 mL with the Borate Buffer. Store in an amber vial (protect from light) and replace every 48 hours.

  • Automated Derivatization Sequence (Programmed into Autosampler):

    • Draw 50 µL of the aqueous aminocyclitol sample.

    • Draw 50 µL of the OPA Reagent.

    • Mix in the sample loop for 10 seconds.

    • Incubate at ambient temperature for exactly 2.0 minutes.

    • Inject 20 µL onto the column.

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water and Methanol (starting at 40% Methanol, ramping to 90% over 15 minutes).

    • Detection: Fluorescence Detector (FLD) set to Excitation = 340 nm, Emission = 450 nm.

  • System Validation (Self-Validating Step):

    • To validate the automated timing, inject the same derivatized sample vial at

      
       minutes and 
      
      
      
      minutes. A signal decay of
      
      
      confirms the instability of the derivative and validates the necessity of the strict 2.0-minute automated injection window[11].

References

1.5 2.1 3. 12 4.2 5. 10 6.4 7.9 8.3 9.7 10.4 11.9 12.13 13.14 14.8 15.6 16.11

Sources

Method

Application Note: Engineering Aminocyclitol-Based Artificial Receptors for Anion Recognition

Abstract & Strategic Value Aminocyclitols, particularly the 2-deoxystreptamine (2-DOS) scaffold, represent a "privileged structure" in supramolecular chemistry. Unlike flexible aliphatic chains, the 2-DOS core offers a r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Aminocyclitols, particularly the 2-deoxystreptamine (2-DOS) scaffold, represent a "privileged structure" in supramolecular chemistry. Unlike flexible aliphatic chains, the 2-DOS core offers a rigid cyclohexane chair conformation with all-equatorial functional groups. This pre-organization minimizes the entropic penalty upon binding, making it an ideal platform for constructing high-affinity artificial receptors.

This guide details the protocol for synthesizing a tris-thiourea 2-DOS receptor and validating its binding affinity toward anionic guests (e.g., phosphate, ATP, chloride) using NMR titration and Isothermal Titration Calorimetry (ITC).

Design Principles: The 2-DOS Advantage

The success of an artificial receptor hinges on Pre-organization and Complementarity .

  • Rigidity: The 2-DOS scaffold locks recognition moieties (arms) in specific vectors.

  • Multivalency: The 1,3-diamino (or 1,3,5-triamino) pattern allows for cooperative binding.

  • Neutral vs. Charged: While protonated amines bind anions via electrostatics (non-selective), functionalizing amines into thioureas creates neutral receptors that bind via directional Hydrogen Bonding, significantly improving selectivity.

Workflow Visualization

The following diagram outlines the critical path from scaffold isolation to validated receptor.

ReceptorWorkflow Raw Raw Material (Neomycin B) Scaffold Scaffold Isolation (2-Deoxystreptamine) Raw->Scaffold Acid Hydrolysis Funct Functionalization (Isothiocyanate Coupling) Scaffold->Funct Base/Solvent Receptor Artificial Receptor (Tris-Thiourea 2-DOS) Funct->Receptor Purification Validation Binding Validation (NMR & ITC) Receptor->Validation Host-Guest Study

Caption: Figure 1. Strategic workflow for converting aminoglycoside antibiotics into synthetic receptors.

Protocol A: Synthesis of Tris-Thiourea 2-DOS Receptor

Rationale: Total synthesis of 2-DOS is complex (Bauder et al., 2008). A more practical "Application Note" approach is the degradation of commercially available Neomycin B (Verhelst et al., 2010).

Phase 1: Scaffold Isolation (The "Top-Down" Route)
  • Hydrolysis: Dissolve Neomycin B sulfate (10 g) in 48% HBr (100 mL).

  • Reflux: Heat at 100°C for 16 hours. Critical: This cleaves the glycosidic bonds, isolating the chemically stable 2-DOS core.

  • Precipitation: Cool to room temperature (RT). Pour into acetone (500 mL) to precipitate the crude 2-DOS hydrobromide.

  • Purification: Recrystallize from ethanol/water.

    • Checkpoint: Verify purity via

      
      H NMR (D
      
      
      
      O). Look for the characteristic symmetric signals of the meso-2-DOS core.
Phase 2: Functionalization (The Recognition Arms)

To create a neutral anion receptor, we convert the amines to thioureas.

  • Free Base Formation: Treat 2-DOS HBr salt with Amberlite IRA-400 (OH- form) resin in water to generate the free amine. Lyophilize immediately.

  • Coupling: Suspend 2-DOS (1 eq) in dry DMF. Add Phenyl Isothiocyanate (3.5 eq).

  • Reaction: Stir at 60°C for 12 hours under Argon.

    • Mechanism:[1][2] Nucleophilic attack of the 2-DOS amines onto the isothiocyanate carbon.

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Flash chromatography (SiO

    
    , DCM:MeOH gradient).
    

Protocol B: Binding Affinity via H NMR Titration

Rationale: NMR titration is the gold standard for structural insight. It tracks the chemical shift (


) of specific host protons (e.g., thiourea -NH) as the guest is added.
Reagents & Setup
  • Solvent: DMSO-d

    
     (Required for thiourea solubility and to prevent solvent competition for H-bonds, unlike water).
    
  • Host (H): Tris-thiourea 2-DOS receptor (Initial conc: 2.0 mM).

  • Guest (G): Tetrabutylammonium (TBA) salt of the anion (e.g., TBA-H

    
    PO
    
    
    
    ).
Step-by-Step Procedure
  • Stock Preparation:

    • Solution A (Host): Dissolve Receptor in DMSO-d

      
       (2.0 mM).
      
    • Solution B (Guest): Dissolve Guest in Solution A (20-50 mM).

    • Expert Tip: Dissolving the guest in the host solution ensures the host concentration remains constant (

      
      ) throughout the titration, simplifying the math.
      
  • Initial Scan: Acquire

    
    H NMR of 500 
    
    
    
    L of Solution A. Record
    
    
    .
  • Titration: Sequentially add aliquots of Solution B to the NMR tube (e.g., 0.2 eq, 0.5 eq, ... up to 10 eq).

  • Equilibration: Shake the tube and allow to equilibrate for 2 mins inside the probe before each scan.

  • Data Collection: Track the downfield shift of the thiourea -NH protons (indicative of H-bonding).

Data Analysis Logic

The change in chemical shift (


) is plotted against Guest concentration.[3]

NMR_Logic Start Raw NMR Spectra Track Track NH Signal Shift (Fast Exchange) Start->Track Downfield Shift Plot Plot Δδ vs [Guest] Track->Plot Fit Non-Linear Regression (Isotherm Fitting) Plot->Fit 1:1 or 1:2 Model Result Output: Ka (M⁻¹) Fit->Result

Caption: Figure 2. Logic flow for extracting binding constants from NMR data.

Protocol C: Thermodynamic Validation (ITC)

Rationale: While NMR provides structural data, ITC directly measures the heat of binding (


), providing a complete thermodynamic profile (

) in a single experiment.
Experimental Parameters (MicroCal PEAQ-ITC or similar)
  • Cell Temperature: 298 K (25°C).

  • Reference Power: 10

    
    cal/s.
    
  • Stirring Speed: 750 rpm.

Procedure
  • Cell Preparation:

    • Fill the sample cell with the Host Solution (0.1 mM in dry DMSO).

    • Note: DMSO is hygroscopic. Ensure minimal air exposure.

  • Syringe Preparation:

    • Fill the injection syringe with Guest Solution (1.5 - 2.0 mM in dry DMSO).

    • Crucial: The solvent batch for Host and Guest must be identical to minimize heat of dilution.

  • Injection Schedule:

    • Injection 1: 0.4

      
      L (Discard this data point; removes diffusion artifacts).
      
    • Injections 2-20: 2.0

      
      L each, spaced 150 seconds apart.
      
  • Control Experiment: Titrate Guest into pure buffer (DMSO) to measure heat of dilution. Subtract this from the main dataset.

Data Presentation & Troubleshooting

Comparative Data Analysis

A successful receptor design should show selectivity.[4] Below is a template for presenting your results.

Anion (TBA Salt)NMR Ka (M⁻¹)ITC Ka (M⁻¹)ΔH (kcal/mol)Selectivity Note
H₂PO₄⁻ 12,500 ± 50011,800 ± 400-5.2Strongest binding (Shape match)
Cl⁻ 850 ± 50900 ± 80-1.1Weak binding (Spherical, hard)
Acetate 4,200 ± 2004,050 ± 150-3.8Moderate binding (Y-shape)
Troubleshooting Guide
IssueProbable CauseCorrective Action
NMR Signals Broaden/Disappear Intermediate Exchange RateThe binding kinetics are on the NMR timescale. Switch to UV-Vis titration or cool the sample to reach "Slow Exchange."
ITC: High Background Heat Mismatched BuffersEnsure Host and Guest are prepared from the exact same stock bottle of solvent.
Precipitation during Titration Complex SolubilityThe Host-Guest complex may be less soluble than the free host. Lower concentrations or change counter-ion (e.g., use TBA).

References

  • Bauder, C., et al. (2008).[2] "A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold."[2][5] Organic & Biomolecular Chemistry. Link

  • Verhelst, S. H., et al. (2010). "2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin." Pharmaceuticals. Link

  • Wenzel, M., et al. (2012). "Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors." Chemical Reviews. Link

  • Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews. Link

  • Schmidtchen, F. P., & Berger, M. (1997). "Artificial Organic Host Molecules for Anions." Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimization of crystallization conditions for 6-aminocyclohexane-1,2,3,4,5-pentol

Topic: Optimization of Crystallization Conditions for 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine/Aminodeoxyinositol) Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Crystallization Conditions for 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine/Aminodeoxyinositol) Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the CrystaTech Application Support Hub. You are currently viewing the specialized support module for 6-aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or Aminodeoxyinositol). This molecule serves as a critical chiral building block for aminoglycoside antibiotics (e.g., Streptomycin derivatives) and glycosidase inhibitors (e.g., Voglibose analogs).

Due to its high polarity (five hydroxyl groups, one amine) and structural rigidity, this compound presents unique solid-state challenges, including high water solubility, tendency to "oil out," and hydrate formation. This guide synthesizes field-proven protocols to ensure high-purity isolation.

Core Protocol: The "Standard" Crystallization Workflow

Q: What is the recommended starting protocol for crystallizing 6-aminocyclohexane-1,2,3,4,5-pentol from a crude reaction mixture?

A: For the free base or hydrochloride salt, a Cooling-Assisted Antisolvent Crystallization is the gold standard. Direct evaporation often leads to amorphous glasses due to the molecule's high hydrogen-bonding capacity.

Optimized Workflow
ParameterSpecificationRationale
Primary Solvent Water (Deionized)High solubility is required to break initial crystal lattice or dissolve crude oil.
Antisolvent Ethanol (Absolute) or MethanolMiscible with water; reduces dielectric constant to force precipitation.
Concentration 0.5 – 0.8 g/mL (in water)Saturation must be approached before antisolvent addition to avoid excessive volume.
Temperature Dissolve at 50°C; Cool to 4°CThermal gradient promotes nucleation; low terminal temp maximizes yield.
Agitation 200–300 RPM (Overhead)Prevents local supersaturation which causes oiling out.
Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in the minimum volume of water at 50°C. If insoluble particles remain, perform a hot filtration (0.45 µm PTFE).

  • Nucleation Point: Slowly add warm Ethanol (40°C) dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Seeding (Critical): Add 0.5 wt% of pure seed crystals. Note: If no seeds are available, scratch the vessel wall with a glass rod.

  • Crystal Growth: Hold at 40°C for 30 minutes to allow seed annealing.

  • Antisolvent Ramp: Add remaining Ethanol (target ratio 5:1 EtOH:Water) over 4 hours while linearly cooling to 20°C.

  • Isolation: Cool to 4°C, hold for 2 hours, filter, and wash with cold 95% Ethanol.

Visualization: Process Control & Logic

Workflow Diagram: Antisolvent Crystallization Pathway

The following diagram illustrates the critical decision nodes during the crystallization process to prevent common failure modes like oiling out.

CrystallizationWorkflow Start Crude 6-aminocyclohexane- 1,2,3,4,5-pentol Dissolution Dissolve in Water (50°C) Conc: 0.6 g/mL Start->Dissolution CheckSolubility Is solution clear? Dissolution->CheckSolubility HotFilter Hot Filtration (Remove inorganic salts) CheckSolubility->HotFilter No (Haze) CloudPoint Add Warm EtOH to Cloud Point CheckSolubility->CloudPoint Yes HotFilter->CloudPoint Seed Add Seed Crystals (Anneal 30 min) CloudPoint->Seed Cooling Linear Cooling Ramp (50°C -> 4°C over 4h) Seed->Cooling ResultCheck Product State? Cooling->ResultCheck Success Crystalline Solid (Filter & Dry) ResultCheck->Success Crystals FailureOil Oiling Out / Gum ResultCheck->FailureOil Oil/Gum Remedy Reheat to 60°C Add more Water Slower Cooling FailureOil->Remedy Remedy->Cooling Retry

Caption: Decision logic for the antisolvent crystallization of aminocyclitols, emphasizing intervention points for oiling out.

Troubleshooting & FAQs

Q: My product separates as a sticky oil (oiling out) instead of crystals. How do I fix this?

A: Oiling out (liquid-liquid phase separation) is the most common failure mode for aminocyclitols. It occurs when the metastable limit is exceeded too rapidly.

  • Root Cause: The antisolvent (Ethanol) was added too fast, or the initial water concentration was too high, causing the solute to "crash" out as a hydrated amorphous phase rather than organizing into a lattice [1].

  • Immediate Fix:

    • Reheat the mixture until the oil redissolves (single phase).

    • Add a small amount of water (5-10% of total volume) to move away from the metastable boundary.

    • Cool much slower (e.g., 5°C/hour) and ensure vigorous stirring.

    • Seeding is mandatory here to provide a template for the crystal lattice.

Q: Should I crystallize the free base or the salt form?

A: We strongly recommend converting to the Hydrochloride (HCl) salt for initial purification.

  • Reasoning: The free amine has zwitterionic character and extremely high water solubility, making yield recovery difficult. The HCl salt disrupts the internal H-bond network, often resulting in a more defined crystal lattice and lower solubility in organic antisolvents [2].

  • Protocol: Dissolve free base in water, adjust pH to ~2 with 6M HCl, then proceed with the Water/Ethanol crystallization described above.

Q: I am observing multiple spot impurities on TLC/HPLC after crystallization. Is this polymorphism?

A: It is likely stereoisomer contamination , not polymorphism.

  • Context: Synthetic routes to 6-aminocyclohexane-1,2,3,4,5-pentol often produce mixtures of scyllo- and myo- isomers.

  • Resolution: These isomers form distinct crystal lattices. Scyllo-inosamine is generally less soluble than myo-inosamine.

  • Optimization: Perform a "swish" or slurry wash. Suspend the solid in hot methanol (60°C) for 1 hour. The less soluble isomer will remain solid, while the more soluble impurities/isomers enrich in the mother liquor [3].

Q: How do I remove the water of crystallization? The product weight is consistently higher than theoretical.

A: Aminocyclitols are notorious for forming stable hydrates (often monohydrates or dihydrates).

  • Diagnosis: TGA (Thermogravimetric Analysis) will show weight loss ~100-120°C.

  • Drying: Standard vacuum drying at 40°C is often insufficient. You must dry at 80°C under high vacuum (<10 mbar) over P₂O₅ desiccant for 24 hours to break the hydrate lattice.

  • Warning: Do not exceed 120°C, as intramolecular cyclization or Maillard-type degradation (if trace sugars are present) can occur.

Advanced Optimization: Isomer Separation

If your synthesis yields a mixture of isomers (e.g., scyllo vs. myo), simple recrystallization may not suffice. Use Preferential Crystallization .[1]

Variablescyllo-Inosaminemyo-InosamineSeparation Strategy
Solubility (H₂O) LowerHigherExploit solubility difference.
Crystal Habit Prismatic/BlockyNeedles/PlatesVisual inspection via microscopy.
Antisolvent MethanolEthanolUse MeOH to precipitate scyllo first.
Diagram: Isomer Purification Logic

IsomerSeparation Mix Mixture: scyllo + myo isomers Step1 Dissolve in H2O Add MeOH (1:2) Mix->Step1 Filter1 Filtration Step1->Filter1 Solid1 Solid: Enriched scyllo-isomer Filter1->Solid1 Precipitate Liq1 Mother Liquor: Enriched myo-isomer Filter1->Liq1 Filtrate Step2 Evaporate -> Recrystallize (EtOH/H2O) Liq1->Step2 Solid2 Solid: Pure myo-isomer Step2->Solid2

Caption: Preferential fractionation strategy for separating inosamine isomers based on differential solubility in Methanol.

References

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out and Yield Issues.

  • BenchChem Technical Support. (2025). Refining Crystallization Methods for High-Purity Amines and Polyols.

  • ResearchGate. (2023). Crystallization Based Resolution of Enantiomeric and Diastereomeric Derivatives of myo-Inositol.

  • National Institutes of Health (NIH). (2005). Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase. Acta Crystallogr Sect F.

  • Google Patents. (1991). Inositol crystallization method (JPH0311026A).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-aminocyclohexane-1,2,3,4,5-pentol before handling.

Sources

Optimization

overcoming challenges in the stereoselective synthesis of aminocyclitols

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Scope: Troubleshooting stereocontrol, regioselectivity, and yield optimization in aminocyclitol synthesis. Welcome to the Aminocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Scope: Troubleshooting stereocontrol, regioselectivity, and yield optimization in aminocyclitol synthesis.

Welcome to the Aminocyclitol Synthesis Support Hub

You are likely here because the carbocycle core of your aminoglycoside or glycosidase inhibitor is refusing to cooperate. Whether you are struggling with the desymmetrization of meso-diols , fighting regioselectivity in epoxide openings , or attempting to scale chemoenzymatic oxidations , this guide treats your synthetic route as a debuggable system.

We do not provide generic textbook recipes. We analyze failure modes.

Quick Diagnostics: Select Your Failure Mode
SymptomProbable CauseRecommended Module
Low ee% in desymmetrization Ligand mismatch or "memory effect" in Pd-catalysisModule 01
Aromatization of diols Acid-catalyzed dehydration during protectionModule 02
Imidate hydrolysis (No N-insertion) Moisture in Overman rearrangementModule 03
Wrong regioisomer in ring opening Violation of Fürst-Plattner rulesModule 04
Module 01: Pd-Catalyzed Desymmetrization (The "Trost" Protocol)

Context: You are using Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) to desymmetrize a meso-1,4-dibenzoate or similar cyclic intermediate to generate the 2-deoxystreptamine (2-DOS) core.

The Workflow: Meso-diol diester + Nucleophile (Azide/Amine) + Pd(0)/Ligand


 Chiral Aminocyclitol Precursor.
Troubleshooting Guide

Issue 1: "My enantiomeric excess (ee) is stuck below 80%."

  • Root Cause: The "Matched/Mismatched" Ion Pair. In cyclic systems, the ionization step is reversible. If the nucleophilic attack is slower than the racemization of the

    
    -allyl complex, ee drops.
    
  • Solution:

    • Switch Ligands: If using the standard Trost Ligand (DACH-phenyl), switch to the Trost-Naphthyl ligand. The tighter chiral pocket often restricts the conformational flexibility of the

      
      -allyl intermediate.
      
    • Solvent Effect: Switch from THF to Dichloromethane (DCM) or Toluene . Non-coordinating solvents tighten the ion pair between the cationic Pd-complex and the leaving group anion, reducing "memory effects."

Issue 2: "Reaction stalls at 50% conversion."

  • Root Cause: Product Inhibition. The resulting amine/azide product might be coordinating to the Pd(0), poisoning the catalyst.

  • Solution:

    • Add a Lewis Acid: Introduction of Zn(II) or Boron additives can sequester the leaving group or activate the electrophile without poisoning the Pd center.

    • Check Base Strength: Ensure the base used to deprotonate the nucleophile isn't strong enough to deprotonate the allylic position of the product, leading to decomposition.

DOT Visualization: Pd-AAA Troubleshooting Logic

Pd_Troubleshooting Start Pd-AAA Failure Check_EE Check ee% Start->Check_EE Check_Conv Check Conversion Start->Check_Conv Low_EE ee < 90% Check_EE->Low_EE Low_Conv Conv < 50% Check_Conv->Low_Conv Soln_Ligand Switch to Naphthyl Ligand (Tighten Pocket) Low_EE->Soln_Ligand Soln_Solvent Switch to DCM (Tighten Ion Pair) Low_EE->Soln_Solvent Soln_Add Add Zn(II) additive (Prevent Poisoning) Low_Conv->Soln_Add caption Figure 1: Decision tree for optimizing Pd-catalyzed desymmetrization of meso-diesters.

Module 02: Chemoenzymatic Routes (The "Hudlicky" Protocol)

Context: You are using Toluene Dioxygenase (TDO) or E. coli JM109(pDTG601) to convert benzene/arenes into cis-dihydrocatechols (conduritol precursors).

Troubleshooting Guide

Issue 1: "The product aromatizes back to the phenol immediately."

  • Root Cause: Acid sensitivity. The cis-cyclohexadiene diol product is extremely sensitive to acid-catalyzed dehydration, which restores aromaticity (thermodynamic sink).

  • Solution:

    • In-situ Protection: Do not attempt to isolate the free diol if acidification is possible. Perform an in-situ protection using 2,2-dimethoxypropane (DMP) and a catalytic amount of p-TsOH under strictly controlled conditions, or use acetonide protection immediately upon extraction.

    • pH Buffer: Maintain the fermentation broth at pH 7.2–7.4 . Even a slight drop to pH 6 can trigger aromatization during workup.

Issue 2: "Emulsion formation during extraction."

  • Root Cause: Cell debris and protein surfactants from the fermentation.

  • Solution:

    • Celite Filtration: Pass the broth through a pad of Celite 545 before extraction.

    • Continuous Extraction: Use a liquid-liquid centrifuge or continuous extractor rather than a separatory funnel to minimize emulsion interface time.

Module 03: Nitrogen Insertion via Overman Rearrangement

Context: You are converting an allylic alcohol to an allylic amine using trichloroacetimidate rearrangement. This is critical for installing the "amino" part of aminocyclitols with high stereocontrol.

Troubleshooting Guide

Issue 1: "I isolated the amide, but it's the wrong stereoisomer."

  • Root Cause: Competitive pathways (Thermal vs. Catalyzed).

    • Thermal rearrangement proceeds via a chair-like transition state (usually suprafacial).

    • Pd(II) or Hg(II) catalyzed rearrangement proceeds via a cyclization-induced rearrangement mechanism which may follow a different stereochemical outcome (often anti to the metal coordination).

  • Solution:

    • Force the Pathway: If thermal yields the wrong isomer, switch to Pd(II) (COP-Cl) or Hg(OCOCF3)2 catalysis at lower temperatures (-78°C to RT). The metal catalyst coordinates to the alkene, changing the facial selectivity.

Issue 2: "Hydrolysis of the imidate (Reversion to alcohol)."

  • Root Cause: Trace water. The imidate intermediate is highly labile.

  • Solution:

    • The "Flash" Protocol: Do not store the imidate. Prepare it (using DBU/Cl3CCN) and immediately subject it to the rearrangement conditions (heat or catalyst) in the same pot or after a rapid filtration through a basic alumina plug. Never use silica gel for purification of the imidate; it is too acidic.

Module 04: Regiocontrol in Epoxide Opening

Context: You have an epoxide on the cyclohexane ring and need to open it with an azide (NaN3) or amine.

Troubleshooting Guide

Issue 1: "Nucleophile attacks the wrong carbon."

  • Root Cause: Ignoring the Fürst-Plattner Rule (Trans-Diaxial Effect). In semi-rigid cyclohexanes, nucleophiles preferentially attack the epoxide to yield a product where the two new groups (Nucleophile and OH) are trans-diaxial .

  • Solution:

    • Conformational Lock: Analyze the chair conformation. If the desired attack leads to a diequatorial product, the reaction will be sluggish or yield the wrong regioisomer. You must "lock" the ring (e.g., using a bulky protecting group like benzylidene) into a conformation where the desired attack trajectory yields a diaxial outcome.

    • Lewis Acid Assist: Use Yb(OTf)3 or LiClO4 . These coordinate to the epoxide oxygen, increasing its electrophilicity and sometimes overriding steric bias, though they cannot override the Fürst-Plattner electronic requirement.

DOT Visualization: The Fürst-Plattner Decision Matrix

Furst_Plattner Start Epoxide Opening Plan Analyze Draw Chair Conformation Start->Analyze Decision Does Nucleophile attack lead to Diaxial Product? Analyze->Decision Yes Yes Decision->Yes No No (Diequatorial) Decision->No Proceed Proceed with NaN3/NH4Cl Yes->Proceed Modify Modify Conformation (Change Protecting Groups) No->Modify caption Figure 2: Protocol for predicting regioselectivity in aminocyclitol epoxide opening.

Frequently Asked Questions (FAQs)

Q: Why is my Pd-catalyzed desymmetrization yielding a racemic mixture? A: You likely have a "memory effect" issue or your substrate is achiral/meso but the ionization is reversible. Ensure you are using a ligand that induces a "matched" ionization/alkylation event. Also, check if your base is causing background racemization of the product.

Q: Can I use commercial cis-1,2-dihydrocatechols instead of making them? A: Yes, several are commercially available (Sigma, various biotech suppliers), but they are expensive. For scale-up (>5g), the Hudlicky enzymatic route (Module 02) is strictly necessary for cost-efficiency.

Q: My azide reduction (Staudinger) is reducing my alkene too. A: Standard Staudinger (PPh3, H2O) is chemoselective and should not reduce alkenes. If you are using hydrogenation (H2/Pd-C), it will reduce the alkene. Switch to Zn/NH4Cl or 1,3-propanedithiol/TEA for chemoselective azide reduction in the presence of olefins.

References
  • Trost, B. M., & Malhotra, S. (2014).[1][2] An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. Chemistry – A European Journal.[1] Link

    • Key Insight: Establishes the Pd-catalyzed desymmetrization protocol for 2-deoxystreptamine synthesis.
  • Hudlicky, T., et al. (1999).[3] Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding Asymmetric Methodology. Aldrichimica Acta.[3][4] Link

    • Key Insight: The definitive guide on Toluene Dioxygenase (TDO)
  • Anderson, C. E., & Overman, L. E. (2003).[5] Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. Journal of the American Chemical Society.[5][6][7] Link

    • Key Insight: Mechanics and stereocontrol of the Overman rearrangement for amine install
  • Busscher, G. F., et al. (2005). 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics.[8] Chemical Reviews. Link

    • Key Insight: Comprehensive review of 2-DOS synthesis str

Sources

Troubleshooting

strategies to prevent degradation of aminocyclitols during storage

This technical guide addresses the stability and storage of aminocyclitols, a class of sugar derivatives (including acarbose, voglibose, and validamycin) widely used in diabetes research and antifungal development. Topic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and storage of aminocyclitols, a class of sugar derivatives (including acarbose, voglibose, and validamycin) widely used in diabetes research and antifungal development.

Topic: Strategies to Prevent Degradation of Aminocyclitols Audience: Researchers, Formulation Scientists, and QA Professionals

Core Directive: The Stability Paradox

Aminocyclitols are chemically deceptive. While their carbocyclic core (the cyclohexane ring) is robust, their peripheral functional groups—hydroxyls, amines, and glycosidic linkages—create a "stability paradox." They are chemically stable against harsh enzymatic cleavage but physically fragile, prone to hygroscopicity-induced degradation and oxidative discoloration .

As a Senior Application Scientist, I often see experiments fail not because of the molecule's inherent instability, but because of improper environmental control during storage. This guide synthesizes field-proven protocols to maintain API (Active Pharmaceutical Ingredient) integrity.

Troubleshooting Guide & FAQs
Category A: Physical Stability & Discoloration [1]

Q: My acarbose powder has shifted from white to a pale yellow/brown color. Is it still usable?

  • Diagnosis: This is the hallmark of the Maillard-type browning reaction or oxidative degradation, accelerated by moisture absorption.

  • Technical Insight: Aminocyclitols are highly hygroscopic. Once water content exceeds a critical threshold (often ~6% w/w for acarbose), the free amino groups or glycosidic nitrogens react with trace carbonyl impurities or undergo oxidative rearrangement.

  • Action:

    • Stop: Do not use for quantitative kinetics or clinical formulation.

    • Verify: Check solubility. Degraded material often shows reduced solubility or turbidity in water.

    • Prevention: See the Desiccated Storage Protocol below.

Q: The material has clumped into a hard cake inside the vial. Can I grind it down?

  • Risk: Mechanical grinding generates heat, which can trigger localized degradation in hygroscopic solids (amorphous-to-crystalline transitions).

  • Solution:

    • If the cake dissolves completely in your solvent of choice (e.g., water or buffer) without turbidity, it may be salvageable for non-critical assays.

    • Best Practice: Discard if the "cake" is discolored. For future aliquoting, use a dry box with relative humidity (RH) <20%.

Category B: Solution Chemistry & pH

Q: Can I store Validamycin A or Voglibose in aqueous stock solutions at 4°C?

  • Short Answer: Yes, but with strict time limits.

  • Detailed Explanation:

    • Validamycin A: Stable in neutral/alkaline solutions (pH 7–9) for weeks at 4°C. Avoid acidic conditions (pH < 5), which catalyze the hydrolysis of the glycosidic bond connecting the valienamine moiety.

    • Voglibose: More robust, but prone to microbial growth in unbuffered water.

  • Recommendation: Store stock solutions at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can induce micro-precipitates.

Q: What is the "Safe pH Window" for aminocyclitols?

  • Target: pH 7.0 – 8.0.

  • Mechanism:

    • Acidic pH (<5): Protonation of the glycosidic oxygen accelerates hydrolysis.

    • Basic pH (>10): While generally more stable, extreme alkalinity can lead to epimerization of the chiral centers on the cyclitol ring.

Data Presentation: Stability Matrix

The following table summarizes storage risks for common aminocyclitols based on functional group analysis.

CompoundPrimary Risk FactorCritical ThresholdsRecommended Storage (Solid)Recommended Solvent (Stock)
Acarbose Hygroscopicity & OxidationMoisture > 6% triggers browning+4°C, Desiccated, Argon flushWater (pH 7.0), use within 24h at 4°C
Validamycin A Acid HydrolysispH < 5.0 causes rapid cleavage-20°C, Protect from lightPBS (pH 7.4), stable 1-3 months at -20°C
Voglibose Thermal InstabilityDegrades > 30°C (long term)Room Temp (Cool) or 4°CMethanol or Water/Ethanol (50:50)
Spectinomycin PhotolysisUV light exposure4°C, Amber VialWater, protect from light
Visualizing Degradation Pathways

Understanding how these molecules break down allows you to choose the right preventive measure.

Aminocyclitol_Degradation Storage_Condition Storage Condition Moisture High Humidity (>60% RH) Storage_Condition->Moisture Oxygen Oxygen Exposure Storage_Condition->Oxygen Acid Acidic pH (<5.0) Storage_Condition->Acid Hygroscopicity Hygroscopic Uptake Moisture->Hygroscopicity Oxidation Oxidative Discoloration (Browning) Oxygen->Oxidation Hydrolysis Glycosidic Bond Hydrolysis Acid->Hydrolysis Direct Cleavage Hygroscopicity->Hydrolysis Catalyzes Hygroscopicity->Oxidation Accelerates Degradation Loss of Potency & Impurity Formation Hydrolysis->Degradation Oxidation->Degradation

Figure 1: Mechanistic pathways leading to aminocyclitol degradation. Note that moisture is the central catalyst that accelerates both oxidative and hydrolytic processes.[2]

Experimental Protocols
Protocol A: The "Double-Seal" Storage System (Self-Validating)

For long-term storage of hygroscopic API powders (Acarbose, Validamycin).

Principle: Standard screw-cap vials are permeable to moisture over months. This protocol creates a redundant barrier system.

Materials:

  • Original API vial (glass).

  • Mylar® moisture-barrier bag or secondary HDPE jar.

  • Indicating Silica Gel sachets (Orange-to-Green type, Cobalt-free).

  • Parafilm® or Nescofilm.

Step-by-Step:

  • Primary Seal: Ensure the original vial cap is tight. Wrap the cap-neck junction with two layers of Parafilm. Stretch the film to activate the wax seal.

  • Secondary Environment: Place the sealed vial inside the Mylar bag or HDPE jar.

  • Desiccant Indicator: Add one packet of indicating silica gel into the secondary container.

    • Validation Step: Check the color of the silica gel. If it turns green/clear, the secondary barrier has failed, but the primary vial remains protected.

  • Temperature: Store at -20°C .

    • Critical: When retrieving, allow the entire assembly to equilibrate to room temperature (approx. 30 mins) before opening the secondary container. This prevents condensation from forming directly on the cold primary vial.

Protocol B: Verification of Purity via HPLC

Before starting a critical experiment, validate your stock.

  • Preparation: Dissolve 10 mg of stored aminocyclitol in 10 mL mobile phase.

  • Column: Amino-bonded silica column (e.g., Zorbax NH2), 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Phosphate Buffer (75:25 v/v).

  • Detection: UV at 210 nm (or Refractive Index for weak chromophores).

  • Pass Criteria: Single peak >98% area.

    • Fail Criteria: Appearance of early-eluting peaks (hydrolysis products) or broad tailing (oxidative polymerization).

Logic of Storage Workflow

Use this decision tree to determine the optimal handling for your specific sample state.

Storage_Workflow Start Incoming Aminocyclitol Sample State Physical State? Start->State Solid Solid Powder State->Solid Solution Liquid/Solution State->Solution Action_Solid Store -20°C Double-Seal + Desiccant Solid->Action_Solid Usage Usage Timeline? Solution->Usage LongTerm > 1 Week Usage->LongTerm ShortTerm < 24 Hours Usage->ShortTerm Action_Sol_Long Aliquot & Freeze -80°C Avoid Freeze-Thaw LongTerm->Action_Sol_Long Action_Sol_Short Keep at 4°C Protect from Light ShortTerm->Action_Sol_Short

Figure 2: Decision logic for storage based on physical state and experimental timeline.

References
  • PubChem. Acarbose Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office.EP0837069A1: Storage-stabilization method of acarbose. (Details on deoxidation and moisture control).
  • National Institutes of Health (PMC). Progress in Aminocyclitol Biosynthesis and Chemistry. Available at: [Link]

Sources

Optimization

troubleshooting low bioactivity in synthetic 6-aminocyclohexane-1,2,3,4,5-pentol batches

Welcome to the Technical Support Center for Aminocyclitol Synthesis and Validation. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot failed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminocyclitol Synthesis and Validation. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot failed bioactivity assays for synthetic 6-aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine or related aminocyclitols).

These compounds are highly potent transition-state analogs used primarily as competitive 1

1[1]. However, subtle chemical artifacts introduced during synthesis can completely collapse their biological affinity or create false-positive assay results.

Below is the diagnostic logic, followed by targeted FAQs, quantitative data, and self-validating protocols to rescue your batches.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Bioactivity Detected (IC50 > Expected) CheckPurity 1. Assess Chemical Purity (HPLC/MS) Start->CheckPurity CheckStereo 2. Verify Stereochemistry (NMR/Chiral HPLC) Start->CheckStereo CheckMetals 3. Test for Heavy Metals (ICP-MS for Pd/Pt) Start->CheckMetals CheckPH 4. Buffer pH & Salt Form (Free base vs. HCl) Start->CheckPH Impure Incomplete Deprotection (Residual Benzyl/Acetyl) CheckPurity->Impure WrongIsomer Epimerization (e.g., myo- vs scyllo-) CheckStereo->WrongIsomer MetalTox Enzyme Poisoning (Residual Catalyst) CheckMetals->MetalTox PHShift Assay Denaturation (Excess Acid) CheckPH->PHShift Action1 Optimize Deprotection (TFA / Hydrogenolysis) Impure->Action1 Action2 Stereoselective Reduction & Chiral Resolution WrongIsomer->Action2 Action3 Metal Scavenging (e.g., SiliaMetS Thiol) MetalTox->Action3 Action4 Neutralize & Lyophilize Check Buffer Capacity PHShift->Action4

Figure 1: Diagnostic workflow for troubleshooting aminocyclitol bioactivity failures.

Frequently Asked Questions (FAQs)

Q1: My NMR shows >95% purity, but the batch has zero ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glucosidase inhibitory activity. What is wrong? 
Causality:  You are likely dealing with an epimerization issue. The 

-glucosidase active site is highly stereospecific; it requires the exact equatorial arrangement of hydroxyls to mimic the D-glucose transition state[2]. If your synthesis involved the reduction of an azide or oxime intermediate, the reducing agent may have approached from the less sterically hindered face, yielding the thermodynamically favored but biologically inactive epimer (e.g., myo-inosamine instead of scyllo-inosamine). An axial hydroxyl disrupts the critical hydrogen-bonding network with the enzyme's catalytic aspartate residues, rendering the molecule inactive. Action: Perform 2D NOESY NMR to confirm the axial/equatorial arrangement of the protons.

Q2: The mass spec confirms the correct mass, but bioactivity is 100x lower than the standard. Could protecting groups be the issue? Causality: Yes. Aminocyclitol synthesis heavily relies on orthogonal protecting groups like benzyl ethers or isopropylidene acetals[3]. Incomplete global deprotection leaves hydrophobic bulk on the molecule. Even a single residual O-benzyl group will cause severe steric clash within the narrow, hydrophilic active site pocket of the enzyme, physically preventing the inhibitor from entering[1]. Action: Check for residual aromatic signals (~7.3 ppm) in the


H-NMR. You may need to extend the catalytic hydrogenolysis time or increase 

pressure.

Q3: The compound is fully deprotected and stereochemically pure, but it precipitates the enzyme during the assay. Why? Causality: This is a classic case of heavy metal poisoning. Final step deprotections often use Palladium on Carbon (Pd/C). Trace Palladium leaching into the final product can coordinate with free sulfhydryl (-SH) groups on cysteine residues of the


-glucosidase enzyme. This causes non-specific conformational changes or protein aggregation, which mimics enzyme inhibition but is actually an assay artifact.
Action:  Run an ICP-MS analysis for Pd. If Pd > 10 ppm, treat the batch with a metal scavenger before lyophilization (See Protocol 1).

Q4: We isolated the compound as a hydrochloride salt. Could this affect the IC50 assay? Causality: Absolutely. Aminocyclitols are highly basic and are typically lyophilized as HCl salts to prevent oxidation. If excess HCl is present, adding the compound to a weakly buffered assay system can drop the pH below the enzyme's optimal range (pH 6.8).


-Glucosidase is highly pH-sensitive; acidic conditions protonate the catalytic carboxylate residues, preventing them from attacking the substrate. This leads to a false-positive "inhibition" readout[4].
Action:  Verify the pH of the assay well after adding the inhibitor. Neutralize excess acid using an ion-exchange resin prior to testing.

Quantitative Impact of Batch Artifacts

To easily compare how different synthetic errors impact your data, refer to the table below. Note how certain artifacts create false positives.

Batch ConditionStructural/Chemical StatusTypical IC50 (

M)
Relative BioactivityPrimary Cause of Failure
Ideal Batch scyllo-isomer, free base0.45100%Optimal transition-state mimicry
Epimerized Batch myo-isomer (1 axial OH)> 50.0< 1%Loss of critical H-bond network
Incomplete Deprotection Residual O-benzyl group> 100.00%Steric clash in active site pocket
Heavy Metal Contamination > 50 ppm Palladium2.5False PositiveNon-specific protein precipitation
Unneutralized HCl Salt Assay pH drops to 5.21.2False PositiveAcid-induced enzyme denaturation

*Apparent IC50 values resulting from assay artifacts, not true competitive inhibition.

Self-Validating Experimental Protocols

Protocol 1: Metal Scavenging and Free-Basing of Aminocyclitols

This protocol removes catalytic heavy metals and neutralizes excess acid, ensuring the compound is assay-ready. It includes an internal validation step to confirm successful ion exchange.

  • Dissolution: Dissolve the crude synthetic 6-aminocyclohexane-1,2,3,4,5-pentol batch in deionized water (10 mg/mL).

  • Metal Scavenging: Add SiliaMetS Thiol resin (1.2 eq relative to estimated Pd content) to the solution and stir at room temperature for 4 hours.

  • Filtration: Filter the mixture through a 0.22

    
    m PTFE syringe filter to remove the resin.
    
  • Ion Exchange: Pass the filtrate through an Amberlite IRA-400 (OH- form) column to remove excess chloride ions and yield the free base.

  • Lyophilization: Freeze-dry the eluate to obtain the purified powder.

  • Self-Validation Check: Re-dissolve a 1 mg/mL aliquot of the final powder in water and measure the pH. Validation: The pH must read between 7.0 and 8.0. If pH < 6.0, the ion-exchange step failed (column was saturated) and must be repeated.

Protocol 2: High-Throughput -Glucosidase Inhibition Assay

This assay measures true competitive inhibition while internally controlling for pH shifts and spontaneous substrate hydrolysis.

  • Buffer Preparation: Prepare 0.1 M phosphate buffer adjusted precisely to pH 6.8.

  • Reagent Prep:

    • Enzyme: 1 U/mL intestinal

      
      -glucosidase in buffer.
      
    • Substrate: 2 mM p-nitrophenyl-

      
      -D-glucopyranoside (pNPG) in buffer.
      
  • Plate Setup (96-well):

    • Test Wells: 10

      
      L Compound + 40 
      
      
      
      L Enzyme + 50
      
      
      L pNPG.
    • Negative Control (100% Activity): 10

      
      L Buffer + 40 
      
      
      
      L Enzyme + 50
      
      
      L pNPG.
    • Positive Control (Known Inhibition): 10

      
      L Acarbose (1 
      
      
      
      M) + 40
      
      
      L Enzyme + 50
      
      
      L pNPG.
    • Background Control (No Enzyme): 10

      
      L Buffer + 40 
      
      
      
      L Buffer + 50
      
      
      L pNPG.
    • pH Shift Control (Crucial): 10

      
      L Compound + 90 
      
      
      
      L Buffer + 1 drop Phenol Red indicator.
  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 100

    
    L of 0.2 M 
    
    
    
    to all wells.
  • Readout: Measure absorbance at 405 nm.

  • Self-Validation Check: The assay data is only considered valid if:

    • (A) Negative control

      
       > 0.8 (confirms enzyme is active).
      
    • (B) Background control

      
       < 0.05 (confirms no spontaneous substrate hydrolysis).
      
    • (C) Positive control shows >80% inhibition.

    • (D) The pH Shift Control remains pink/red (if it turns yellow, the compound has crashed the buffer pH, invalidating the test well results).

Mechanism of Action

MOA Substrate Dietary Carbohydrates (Starch/Oligosaccharides) Enzyme Intestinal α-Glucosidase (Brush Border) Substrate->Enzyme Binds Glucose Glucose Release & Absorption Enzyme->Glucose Hydrolysis Complex Competitive Enzyme-Inhibitor Complex (Transition State) Enzyme->Complex Trapped Inhibitor 6-aminocyclohexane- 1,2,3,4,5-pentol (Protonated Amine) Inhibitor->Enzyme High Affinity Binding Inhibitor->Complex Forms Complex->Glucose Prevents

Figure 2: Mechanism of competitive α-glucosidase inhibition by aminocyclitols.

References

  • 1 - National Institutes of Health (NIH) / PMC[1] 2.2 - Organic Letters, American Chemical Society (ACS)[2] 3.5 - ResearchGate[5] 4.3 - PubMed, NIH[3] 5.4 - DOKUMEN.PUB[4]

Sources

Troubleshooting

optimization of reaction conditions for one-pot aminocyclitol synthesis

Welcome to the Technical Support & Troubleshooting Center for Aminocyclitol Synthesis . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Aminocyclitol Synthesis . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in navigating the complexities of one-pot cascade reactions.

Aminocyclitols are critical pharmacophores found in glycosidase inhibitors and aminoglycoside antibiotics. Synthesizing these densely functionalized carbocycles traditionally requires lengthy, step-heavy routes. However, modern one-pot chemo-enzymatic cascades and tandem chemical rearrangements have revolutionized this space, allowing for rapid, stereocontrolled access to these molecules without intermediate purification [1].

Below, you will find our mechanistic workflows, optimized parameter matrices, self-validating protocols, and a highly technical FAQ section to troubleshoot your benchwork.

I. Mechanistic Workflow: Chemo-Enzymatic Cascade

The most efficient route to 5-amino-6-nitrocyclitols involves a one-pot, multi-enzyme cascade. This process relies on the sequential action of an aldolase, a spontaneous intramolecular Henry (nitroaldol) reaction, and a phosphatase [1].

Aminocyclitol_Cascade Acceptor 4-Nitrobutanal Acceptor (Aqueous Buffer) Aldolase Enzymatic Aldol Addition (F1PA / R1PA) pH 6.9, 25°C Acceptor->Aldolase Donor DHAP Donor (Ketone) Donor->Aldolase Acyclic Acyclic Nitro-Aldol Intermediate Aldolase->Acyclic Henry Intramolecular Henry Reaction (Spontaneous Cyclization) pH 6.9 - 7.5 Acyclic->Henry Cyclized Phosphorylated Nitrocyclitol Henry->Cyclized Phosphatase Dephosphorylation (Acid Phosphatase) Cyclized->Phosphatase Product 5-Amino-6-nitrocyclitol (Target Pharmacophore) Phosphatase->Product

Workflow of the one-pot chemo-enzymatic cascade for aminocyclitol synthesis.

II. Core Optimization Parameters

Success in one-pot synthesis dictates that conditions must be mutually compatible for all sequential steps. The table below summarizes the critical quantitative parameters for both enzymatic and chemical tandem cascades.

ParameterChemo-Enzymatic Cascade (Aldolase/Henry)Chemical Cascade (Tandem Ichikawa-Winstein)Mechanistic Causality & Impact
pH 6.9 – 7.5N/A (Aprotic Organic Solvents)pH < 6.5 halts the spontaneous Henry reaction; pH > 8.0 denatures the aldolase enzyme.
Temperature 25°C – 30°C-78°C to 25°CEnzymatic cascades require thermal stability. Chemical aziridination requires cryogenic control to prevent unselective ring-opening [2].
Co-solvents Up to 10% DMSO or MeOHDCM, TolueneCo-solvents solubilize hydrophobic aldehyde acceptors. Exceeding 10% organic fraction precipitates biocatalysts.
Catalyst Loading 10–50 U/mmol (Enzyme)5–10 mol% Pd(0) or OsO4Dictates the absolute stereochemistry. F1PA yields strictly (R,R)-erythroaldol configurations [1].
Time 24 – 48 hours2 – 12 hoursExtended times in enzymatic cascades are required to allow the spontaneous Henry cyclization to reach equilibrium.

III. Standard Operating Procedure (SOP): One-Pot Biocatalytic Synthesis

This self-validating protocol is designed to synthesize 5-amino-6-nitrocyclitols using a chemo-enzymatic cascade. Every step includes an in-line validation checkpoint to ensure the system is functioning before proceeding.

Step 1: Substrate Solubilization & Preparation

  • Action: Dissolve 1.0 mmol of the 4-nitrobutanal derivative (acceptor) and 1.2 mmol of dihydroxyacetone phosphate (DHAP, donor) in 10 mL of 50 mM Tris-HCl buffer. If the acceptor is highly hydrophobic, add up to 10% (v/v) DMSO.

  • Causality: Complete dissolution prevents localized concentration spikes that can cause substrate inhibition of the biocatalyst.

  • Validation: The solution must be completely optically clear. Verify the starting material baseline via HPLC (UV 210 nm).

Step 2: Enzymatic Aldol Addition

  • Action: Adjust the pH to exactly 6.9. Add 50 U of L-fuculose-1-phosphate aldolase (F1PA). Incubate at 25°C with gentle orbital shaking (150 rpm) for 12 hours.

  • Causality: F1PA strictly controls the stereochemistry of the newly formed C2–C3 bond, ensuring an (R,R)-erythroaldol configuration [1]. Vigorous stirring is avoided to prevent enzyme shear-stress denaturation.

  • Validation: Monitor via LC-MS. The mass of the acyclic nitro-aldol intermediate should appear, accompanied by >90% consumption of the aldehyde peak.

Step 3: Spontaneous Intramolecular Henry Cyclization

  • Action: Once the aldol addition plateaus, carefully adjust the pH to 7.2 - 7.5 using 0.1 M NaOH. Continue incubation for an additional 24 hours.

  • Causality: The proximity of the terminal nitro group and the ketone in the acyclic intermediate forces a spontaneous cyclization. The slight increase in pH deprotonates the alpha-carbon of the nitro group, accelerating the Henry reaction without requiring a separate purification step.

  • Validation: LC-MS will show a mass shift corresponding to the loss of H₂O (if elimination occurs) or the exact mass of the cyclized phosphorylated intermediate.

Step 4: Dephosphorylation & Deprotection

  • Action: Add 20 U of acid phosphatase to the same pot and stir for 4 hours. Follow by adding Papain to hydrolyze any amide protecting groups on the amine function.

  • Causality: Phosphatase removes the DHAP-derived phosphate group. Papain is specifically chosen because it cleaves the amide bond under mild conditions without causing epimerization at the newly defined ring carbon stereocenters [1].

  • Validation: Final structural confirmation via ¹H and ¹³C NMR. The overall yield should average ~60%.

IV. Troubleshooting Guides & FAQs

Q1: My overall yield for the chemo-enzymatic cascade is dropping below 20%, despite complete consumption of the aldehyde acceptor. What is happening? Senior Scientist Insight: If the aldehyde is consumed but the final cyclitol yield is low, you are likely experiencing premature side-reactions, specifically the polymerization of the 4-nitrobutanal derivative. This occurs if the aldolase is acting too slowly relative to the degradation rate of the aldehyde in the buffer. Fix: Verify the specific activity of your F1PA batch. If the enzyme is sluggish, increase the loading to 100 U/mmol to outcompete the background degradation. Additionally, ensure your buffer pH does not exceed 7.5 too early, as basic conditions promote aldehyde self-condensation.

Q2: How do I control the stereoselectivity of the C2-C3 bond during the cascade? Senior Scientist Insight: In this one-pot system, the enzyme selection is the sole determinant of stereochemistry. If you require the (R,R)- or d-erythroaldol configuration, you must use L-fuculose-1-phosphate aldolase (F1PA). If you use L-rhamnulose-1-phosphate aldolase (R1PA), you will obtain a nearly 1:1 mixture of (R,S)-l-threo and (R,R)-d-erythroaldol configurations [1]. Always sequence-verify your recombinant enzymes before use.

Q3: The intramolecular Henry reaction is stalling. How can I drive it to completion without purifying the intermediate? Senior Scientist Insight: The Henry (nitroaldol) reaction is highly pH-dependent. While the aldolase operates best at pH 6.9, the nitroaldol cyclization requires a slightly more basic environment to generate the reactive nitronate anion. If the reaction stalls, perform a micro-adjustment of the pH to 7.5. Do not exceed pH 8.0, or you risk retro-aldol cleavage of your intermediate.

Q4: Can I apply a tandem Ichikawa-Winstein rearrangement for highly functionalized 5-membered aminocyclitols like Jogyamycin? Senior Scientist Insight: Yes. For densely functionalized 5-membered aminocyclopentitols (like the jogyamycin or pactamycin core), chemical cascades are often preferred over enzymatic ones due to substrate complexity. The tandem Ichikawa-Winstein rearrangement is an excellent strategy to install the vicinal C1-C2 diamine core with precise relative stereochemistry [3]. However, this requires an initial oxidative allene amination to form a highly reactive bicyclic methyleneaziridine intermediate [2]. Fix for low stereoselectivity: This chemical cascade relies heavily on the conformational bias of the aziridine intermediate. You must maintain strict cryogenic control (-78°C) during the initial amination to prevent unselective, premature ring-opening.

Q5: I am seeing epimerization during the final amine deprotection step. How can I prevent this? Senior Scientist Insight: Harsh chemical hydrolysis (e.g., strong acids or bases at reflux) of amide protecting groups will almost certainly scramble the delicate stereocenters of the cyclitol ring. This is why our protocol utilizes Papain . Papain enzymatically hydrolyzes the amide group under exceptionally mild conditions (pH ~6.5, 25°C), preserving the ring carbon stereochemistries defined in the previous cascade steps [1].

V. References

  • El Blidi, L., Lemaire, M., Wazeer, I., Alrashed, M. M., & El-Harbawi, M. (2026). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI Catalysts. Available at: [Link]

  • Gerstner, N. C., Adams, C. S., Grigg, R. D., Tretbar, M., Rigoli, J. W., & Schomaker, J. M. (2016). Diastereoselective Synthesis of the Aminocyclitol Core of Jogyamycin via an Allene Aziridination Strategy. Organic Letters, ACS Publications. Available at:[Link]

  • Progress toward the Total Synthesis of Jogyamycin Using a Tandem Ichikawa/Winstein Rearrangement. (2023). PMC / NIH. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthetic 6-Aminocyclohexane-1,2,3,4,5-pentol: A Comparative Analytical Guide

As drug development increasingly relies on complex chiral building blocks, the analytical validation of these precursors becomes a critical bottleneck. Synthetic 6-aminocyclohexane-1,2,3,4,5-pentol (commonly known as scy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex chiral building blocks, the analytical validation of these precursors becomes a critical bottleneck. Synthetic 6-aminocyclohexane-1,2,3,4,5-pentol (commonly known as scyllo-inosamine or related aminocyclitols, CAS 4933-84-0) is a prime example[1]. It serves as a vital polyol-amine scaffold in the synthesis of aminoglycoside antibiotics and antidiabetic agents[1][2].

However, validating the purity of this compound presents a severe analytical challenge. With an XLogP3 of approximately -4 and a complete absence of UV-absorbing chromophores (no conjugated pi-systems or aromatic rings), conventional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is entirely blind and structurally incompatible with this molecule[3][4].

This guide objectively compares the performance of three advanced analytical alternatives—HPLC-ELSD, HILIC-LC-MS/MS, and 1H-qNMR—and provides self-validating experimental protocols to ensure absolute scientific integrity during purity profiling.

Comparative Analysis of Purity Validation Modalities

To establish a robust quality control framework, researchers must select an analytical modality based on the specific phase of synthesis. The table below summarizes the quantitative performance metrics of the three primary alternatives for aminocyclitol analysis.

Table 1: Quantitative Performance Comparison of Analytical Methods
Analytical ModalityDetection MechanismLOD / LOQLinearity (R²)Key AdvantagePrimary Limitation
HPLC-ELSD Light scattering of non-volatile particles~0.5 µg / 1.5 µg> 0.995 (Quadratic)Universal detection without UV requirementsNon-linear response requires log-log calibration
HILIC-LC-MS/MS Mass-to-charge ratio (m/z)~1 ng / 5 ng> 0.999Unmatched sensitivity for genotoxic trace impuritiesSusceptible to ion suppression (matrix effects)
1H-qNMR Proton resonance area integration~50 µg / 150 µg> 0.999Absolute quantitation without an analyte reference standardLower sensitivity; requires high sample concentration

Data synthesized from cross-method validation studies on aminocyclitols and highly polar non-chromophoric APIs[2][4].

G Start Synthetic 6-Aminocyclohexane- 1,2,3,4,5-pentol Sample Q1 Primary Analytical Goal? Start->Q1 Routine Routine Batch Release (Relative Purity) Q1->Routine Absolute Reference Standard (Absolute Purity) Q1->Absolute Trace Genotoxic / Trace Impurity Profiling Q1->Trace HPLC_ELSD HPLC-ELSD / CAD (Universal Detection) Routine->HPLC_ELSD qNMR 1H qNMR (Primary Ratio Method) Absolute->qNMR LC_MS HILIC-LC-MS/MS (High Sensitivity) Trace->LC_MS

Workflow for selecting the optimal purity validation method for aminocyclitols.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning they contain built-in mechanistic checks to verify accuracy during execution.

Protocol 1: Routine Purity Profiling via HPLC-ELSD

Evaporative Light Scattering Detection (ELSD) is the industry standard for routine batch analysis of aminocyclitols[4]. Because the detector evaporates the mobile phase to measure the light scattered by the remaining non-volatile analyte particles, the mobile phase must be strictly volatile.

Step-by-Step Methodology:

  • Column Selection: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-pHILIC, 150 x 4.6 mm, 5 µm).

    • Causality: 6-aminocyclohexane-1,2,3,4,5-pentol is too polar for C18 columns and will elute in the void volume. HILIC retains the compound via hydrophilic partitioning against an aqueous-enriched layer on the stationary phase.

  • Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Acetate in Water, pH 5.8) and Mobile Phase B (Acetonitrile).

    • Causality: Ammonium acetate is highly volatile, preventing baseline noise in the ELSD. Non-volatile buffers like phosphate will permanently ruin the detector[4].

  • ELSD Parameter Optimization: Set the drift tube temperature to 45°C and the nebulizer gas (N2) pressure to 3.5 bar.

    • Causality: 45°C is the optimal thermodynamic threshold to ensure complete evaporation of the aqueous/organic mobile phase without causing thermal degradation or volatilization of the pentol analyte.

  • Self-Validation (System Suitability Test): Inject a known standard mixture of the analyte and a structurally similar impurity (e.g., myo-inositol).

    • Validation Check: The run is only valid if the resolution (

      
      ) between the two peaks is > 2.0 and the tailing factor (
      
      
      
      ) of the main peak is < 1.5. Furthermore, because ELSD response is non-linear, plot the calibration curve using a log-log scale. A correlation coefficient (
      
      
      ) < 0.995 automatically invalidates the quantitative run.
Protocol 2: Absolute Purity Determination via 1H-qNMR

When qualifying a primary reference standard of 6-aminocyclohexane-1,2,3,4,5-pentol, relative purity (area %) is insufficient. Quantitative NMR (qNMR) provides absolute mass fraction purity without requiring a pre-existing standard of the analyte[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized pentol and ~5 mg of a certified reference Internal Standard (IS), such as Maleic Acid (TraceCERT grade). Dissolve both in 0.6 mL of Deuterium Oxide (

    
    ).
    
    • Causality: Maleic acid is chosen because it produces a sharp, distinct singlet at ~6.3 ppm in

      
      , which is completely isolated from the skeletal ring protons of the aminocyclitol (which typically cluster between 3.0 and 4.5 ppm)[2].
      
  • T1 Relaxation Measurement: Execute an Inversion Recovery experiment to determine the longitudinal relaxation time (

    
    ) of all protons in the mixture.
    
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing proton (usually the IS).
    • Causality: Setting

      
       ensures >99.3% return of the macroscopic magnetization to the Z-axis before the next pulse. Failing to do this causes signal saturation, artificially deflating the peak area and ruining quantitation accuracy.
      
  • Self-Validation (Multi-Signal Integration): Integrate at least two distinct, non-overlapping proton signals from the aminocyclitol ring.

    • Validation Check: Calculate the absolute purity independently using Signal A and Signal B. The system self-validates if the variance between the two calculated purities is < 1.0%. If the variance exceeds 1.0%, it indicates hidden co-eluting impurities under one of the NMR peaks, invalidating the result.

qNMR_Protocol Step1 Sample Prep: Weigh Analyte & IS Dissolve in D2O Step2 T1 Measurement: Inversion Recovery Determine Longest T1 Step1->Step2 Step3 Acquisition: Set D1 > 5 x T1 Ensure Full Relaxation Step2->Step3 Step4 Self-Validation: Integrate Multiple Analyte Signals Step3->Step4 Step5 Data Output: Calculate Absolute Mass Fraction Step4->Step5

Step-by-step self-validating qNMR workflow for absolute purity determination.

Conclusion

Validating the purity of highly polar, non-chromophoric synthetic building blocks like 6-aminocyclohexane-1,2,3,4,5-pentol requires abandoning traditional HPLC-UV paradigms. By leveraging HILIC-ELSD for routine analysis and rigorously structured 1H-qNMR for absolute standard qualification, researchers can ensure the integrity of their downstream synthetic pipelines. Always ensure that the chosen protocol incorporates strict self-validating checkpoints to prevent false-positive purity readouts.

References

  • "6-Aminocyclohexane-1,2,3,4,5-pentol | C6H13NO5 | CID 244582" Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • "Determination of gentamicin sulfate and related compounds by high-performance liquid chromatography with evaporative light scattering detection" Source: ResearchGate URL:[Link]

  • "Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity" Source: Frontiers in Microbiology URL:[Link]

Sources

Comparative

A Comparative Analysis of Valienamine and Other Glycosidase Inhibitors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic interventions for metabolic disorders, particularly type 2 diabetes, the inhibition of glycosidase enzymes represents a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for metabolic disorders, particularly type 2 diabetes, the inhibition of glycosidase enzymes represents a cornerstone of treatment strategy.[1] This guide provides a comprehensive comparative study of valienamine (6-aminocyclohexane-1,2,3,4,5-pentol), a potent α-glucosidase inhibitor, and other prominent glycosidase inhibitors such as acarbose, miglitol, and voglibose.[2][3] By examining their mechanisms of action, inhibitory efficacy, and the experimental protocols for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing research in this field.

The Central Role of Glycosidase Inhibition in Metabolic Disease

Glycosidase enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[4][5] In conditions such as type 2 diabetes, the rapid digestion of carbohydrates leads to postprandial hyperglycemia—a sharp increase in blood glucose levels after meals.[5] Alpha-glucosidase inhibitors (AGIs) competitively and reversibly block these enzymes, thereby delaying carbohydrate digestion and absorption.[4][6][7] This modulation of glucose uptake is a key therapeutic strategy for managing blood sugar levels and mitigating the long-term complications of diabetes.[1][7]

Mechanism of Action: A Competitive Landscape

The primary mechanism for this class of inhibitors is competitive inhibition of α-glucosidase enzymes.[4][6][8] These compounds, structurally similar to natural carbohydrate substrates, bind to the active site of the enzymes, preventing the breakdown of complex carbohydrates.[9]

  • Valienamine : This unsaturated aminocyclitol is a potent α-glucosidase inhibitor.[3] It serves as a key structural component of acarbose and the antibiotic validamycin A.[2][9] The arrangement of its hydroxyl and amino groups on the cyclohexene ring is thought to mimic the transition state of the natural substrate, enabling it to bind effectively to the enzyme's active site.[3][10]

  • Acarbose : A complex oligosaccharide, acarbose acts as a competitive and reversible inhibitor of both pancreatic α-amylase and intestinal α-glucosidase enzymes.[6][8] Its high affinity for the active site effectively slows down carbohydrate digestion.[6][8]

  • Miglitol : A derivative of 1-deoxynojirimycin, miglitol is a second-generation α-glucosidase inhibitor that also binds reversibly to brush-border α-glucosidases.[11] Unlike acarbose, miglitol is almost completely absorbed in the small intestine.[11][12]

  • Voglibose : This inhibitor also acts through the reversible inhibition of membrane-bound intestinal α-glucosidase hydrolase enzymes.[13] It effectively delays the digestion and absorption of dietary polysaccharides.[13][14]

The general mechanism of competitive inhibition by these agents can be visualized as follows:

Competitive Inhibition cluster_0 Enzyme Active Site E α-Glucosidase ES Enzyme-Substrate Complex EI Enzyme-Inhibitor Complex (Inactive) S Carbohydrate (Substrate) S->E Binds I Inhibitor (e.g., Valienamine) I->E Competes & Binds P Glucose (Product) ES->E Releases ES->P Catalyzes EI->E Reversible

Caption: Competitive inhibition of α-glucosidase.

Comparative Efficacy: A Quantitative Look at Inhibition

The potency of glycosidase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate stronger inhibition. The following table summarizes the inhibitory activities of valienamine and its comparators against key intestinal enzymes.

CompoundEnzymeOrganism/TissueIC50 / Ki
Valienamine SucrasePorcine small intestinal1.17 x 10⁻³ M (IC50)[15]
Validamine SucraseRat small intestinal brush border2.92 mM (IC50)[15]
IsomaltaseRat small intestinal brush border10.0 mM (IC50)[15]
Valiolamine SucrasePorcine intestinal30 nM (Ki)[15]
MaltasePorcine intestinal350 nM (Ki)[15]
Acarbose α-GlucosidaseSaccharomyces cerevisiae71.41 µg/mL (IC50)[16]
Voglibose Maltase & SucraseNot specified190-270 times higher inhibitory activity than acarbose[13]
Miglitol Not specifiedNot specifiedWeaker inhibitory effect on pancreatic alpha-amylase compared to acarbose[13]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme source and substrate used.

Voglibose demonstrates significantly higher inhibitory activity on maltase and sucrose compared to acarbose and miglitol.[13] Miglitol, while effective, has a weaker inhibitory effect on pancreatic alpha-amylase than acarbose.[13]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To determine the inhibitory kinetics of these compounds, a standardized in vitro α-glucosidase inhibition assay is crucial. The most common method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.[8][17]

Objective: To quantify the inhibitory effect of a test compound on α-glucosidase activity.

Principle: α-glucosidase hydrolyzes pNPG to p-nitrophenol, a yellow product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is proportional to enzyme activity.[17] An inhibitor will reduce the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (Valienamine, Acarbose, etc.)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M) for stopping the reaction

  • 96-well microplate and reader

Procedure:

  • Preparation: Prepare serial dilutions of the inhibitor compounds and a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer. Prepare the pNPG substrate solution (e.g., 5 mM) in the same buffer.

  • Pre-incubation: In a 96-well plate, add the buffer, the inhibitor solution at various concentrations, and the enzyme solution. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition.[17]

Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme & Inhibitor (37°C, 15 min) A->B C Add Substrate (pNPG) to Initiate Reaction B->C D Incubate (37°C, 20 min) C->D E Stop Reaction (Add Na2CO3) D->E F Measure Absorbance (405 nm) E->F G Calculate % Inhibition & IC50 Value F->G

Sources

Comparative

Overcoming Antimicrobial Resistance: A Comparative Guide to Aminocyclitol Efficacy

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains has forced a re-evaluation of legacy antibiotic classes. Among these, the aminocyclitols—often structurally conflated with amin...

Author: BenchChem Technical Support Team. Date: March 2026

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains has forced a re-evaluation of legacy antibiotic classes. Among these, the aminocyclitols—often structurally conflated with aminoglycosides—represent a critical frontier in rational drug design. This guide provides an objective, data-driven comparison of traditional aminocyclitols versus next-generation synthetic analogs (spectinamides), detailing the mechanistic logic, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Aminoglycosides vs. Aminocyclitols

While both classes target the bacterial 30S ribosomal subunit to arrest protein synthesis, their structural differences dictate their vulnerability to resistance mechanisms. Traditional aminoglycosides (e.g., amikacin, gentamicin) contain amino sugars glycosidically linked to an aminocyclitol ring. These amino sugars are the primary targets for Aminoglycoside-Modifying Enzymes (AMEs)—such as acetyltransferases and phosphotransferases—which covalently modify the drug and abolish target binding (1[1]).

Pure aminocyclitols, such as spectinomycin, lack these amino sugars and are consequently immune to most AMEs. However, their efficacy against formidable pathogens like Mycobacterium tuberculosis is severely hampered by intrinsic active efflux, specifically mediated by the Rv1258c efflux pump (2[2]).

To circumvent this, researchers developed spectinamides (e.g., Spectinamide 1599). By leveraging structure-based design to append specific side chains to the spectinomycin core, these molecules sterically hinder recognition by the Rv1258c pump while retaining high affinity for the 30S ribosome, effectively restoring potent bactericidal activity (3[3]).

Mechanism cluster_Spec Spectinomycin (Susceptible to Efflux) cluster_Spd Spectinamide (Evades Efflux) Spec Spectinomycin Pump1 Rv1258c Efflux Pump Spec->Pump1 Substrate Recognition Out Extruded (Survival) Pump1->Out Active Efflux Spd Spectinamide 1599 Pump2 Rv1258c Efflux Pump Spd->Pump2 Steric Hindrance Ribosome 30S Ribosome Spd->Ribosome Intracellular Accumulation Death Translation Arrest (Bactericidal) Ribosome->Death Target Binding

Mechanism of efflux pump evasion by spectinamides compared to spectinomycin.

Comparative Efficacy Profile

The structural modifications in spectinamides yield profound improvements in quantitative efficacy. As summarized below, Spectinamide 1599 demonstrates a 10- to 30-fold improvement in Minimum Inhibitory Concentration (MIC) against MDR-TB compared to its parent compound, matching or exceeding the efficacy of the frontline aminoglycoside amikacin, but without the associated cross-resistance vulnerabilities (4[4]).

CompoundStructural ClassTarget PathogenWild-Type MIC (μg/mL)MDR-TB MIC (μg/mL)Primary Resistance Mechanism
Spectinomycin AminocyclitolM. tuberculosis12.5 - 32.0>64.0Rv1258c Efflux Pump
Spectinamide 1599 Modified AminocyclitolM. tuberculosis0.4 - 0.80.4 - 1.6None observed (Evades Efflux)
Amikacin AminoglycosideM. tuberculosis1.0 - 2.0Variable (>16.0)Aminoglycoside-Modifying Enzymes

Experimental Methodologies & Self-Validating Systems

To ensure high scientific integrity, the evaluation of aminocyclitols requires meticulously designed protocols. The following methodologies are engineered as self-validating systems, ensuring that every data point generated is internally controlled for accuracy and biological relevance.

Protocols cluster_MIC Broth Microdilution MIC Assay cluster_PAE Post-Antibiotic Effect (PAE) Assay A1 1. Prepare McFarland 0.5 Bacterial Suspension A2 2. Serial Dilution of Antibiotic in 7H9 Broth A1->A2 A3 3. Inoculate & Incubate (37°C, 10-14 Days) A2->A3 A4 4. Determine Lowest Conc. Inhibiting Visual Growth A3->A4 B1 1. Expose Culture to 10x MIC for 2 Hours B2 2. Wash & Resuspend to Remove Drug B1->B2 B3 3. Monitor CFU/mL Over 7-14 Days B2->B3 B4 4. Calculate Time to 1-Log10 Regrowth B3->B4

Standardized experimental workflows for MIC and PAE determination.

Protocol 1: Broth Microdilution MIC Assay for Mycobacteria

Objective: Determine the intrinsic potency of the aminocyclitol compound.

  • Inoculum Preparation: Harvest logarithmic phase M. tuberculosis cultures and standardize the suspension to a McFarland 0.5 turbidity standard to ensure a uniform bacterial load.

  • Serial Dilution: Perform 2-fold serial dilutions of the antibiotic in 7H9 broth (pH 6.8) within a 96-well microtiter plate.

  • Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Seal the plate and incubate at 37°C for 10 to 14 days.

  • Readout: Determine the MIC visually (or via fluorometric indicators like Alamar Blue) as the lowest concentration that completely inhibits bacterial growth.

Causality & Validation: The microtiter format is not merely for throughput; it creates a self-validating matrix. By incorporating an untreated growth control well and a sterile media well on the same plate, the assay internally verifies both bacterial viability and media sterility. Furthermore, testing a reference strain (e.g., M. tuberculosis H37Rv) in parallel ensures the antibiotic stock's potency has not degraded over time (5[5]).

Protocol 2: Time-Kill and Post-Antibiotic Effect (PAE) Assay

Objective: Evaluate the pharmacodynamic profile and duration of bacterial suppression post-exposure.

  • Drug Exposure: Expose logarithmic phase M. tuberculosis cultures to the aminocyclitol at a concentration of 10× MIC for exactly 2 hours.

  • Drug Removal: Terminate the exposure by washing the cells twice via centrifugation and resuspending the pellet in fresh, drug-free 7H9 media.

  • Monitoring: Plate aliquots on 7H10 agar at predetermined time points over 7 to 14 days to monitor Colony Forming Units (CFU/mL).

  • Calculation: Calculate the PAE as the time required for the treated culture to increase by 1-log10 CFU compared to the control.

Causality & Validation: Aminocyclitols exhibit concentration-dependent killing. Measuring the PAE is critical because it dictates the in vivo dosing interval. A long PAE (e.g., up to 133 hours for spectinamides) justifies intermittent dosing (e.g., 3 days per week), which minimizes cumulative toxicity while maintaining therapeutic efficacy (6[6]). The mandatory inclusion of an untreated logarithmic growth control validates that the delayed regrowth observed in the treated cohort is a true pharmacological effect, rather than an artifact of nutrient depletion in the media (7[7]).

References

  • Aminoglycosides: Activity and Resistance | Antimicrobial Agents and Chemotherapy | 1

  • Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux | Nature Medicine / NIH | 2

  • A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides | eLife | 3

  • Preclinical Evaluation of Inhalational Spectinamide-1599 Therapy against Tuberculosis | Pharmaceutics / NIH | 4

  • Evaluation of antimicrobial susceptibility in Mycobacterium tuberculosis using broth dilution | JoVE | 5

  • Model-Based Exposure-Response Assessment for Spectinamide 1810 in a Mouse Model of Tuberculosis | Antimicrobial Agents and Chemotherapy | 6

  • Characterization of Spectinamide 1599 Efficacy Against Different Mycobacterial Phenotypes | NIH | 7

Sources

Validation

Validation of 6-Aminocyclohexane-1,2,3,4,5-pentol as a Therapeutic Lead: A Comparative Guide

As a Senior Application Scientist, evaluating a lead compound requires looking beyond basic binding affinities to understand its structural causality, synthetic versatility, and mechanism of action. 6-Aminocyclohexane-1,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a lead compound requires looking beyond basic binding affinities to understand its structural causality, synthetic versatility, and mechanism of action. 6-Aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine, encompassing stereoisomers like scyllo-inosamine and myo-inosamine) is a foundational aminocyclitol . It serves as a critical structural core for two major therapeutic classes: α-glucosidase inhibitors for metabolic disorders and aminoglycoside antibiotics for severe bacterial infections.

This guide objectively compares the performance of this unsubstituted pentol against commercial derivatives (like Voglibose and Acarbose) and provides a self-validating experimental framework for its evaluation.

Mechanistic Grounding: The Aminocyclitol Advantage

To understand why 6-aminocyclohexane-1,2,3,4,5-pentol is a privileged scaffold, we must look at the causality of its structure. The cyclohexane ring mimics the pyranose ring of D-glucose, while the five hydroxyl groups provide identical hydrogen-bonding vectors.

The therapeutic mechanism hinges on the amino group. During the cleavage of dietary carbohydrates, α-glucosidase generates a positively charged oxocarbenium ion intermediate. The basicity of the amino group on the pentol (pKa ~ 8.0) ensures it is protonated in the slightly acidic to neutral environment of the small intestine. This protonated amine acts as a transition-state mimic, forming a high-affinity electrostatic salt bridge with the catalytic carboxylate residues of the enzyme, stalling the catalytic cycle .

MOA Substrate Dietary Carbohydrates Enzyme Alpha-Glucosidase (Brush Border) Substrate->Enzyme Binds Complex Enzyme-Inhibitor Complex (TS Mimic) Enzyme->Complex Forms Glucose Glucose Absorption (Bloodstream) Enzyme->Glucose Cleaves to Monosaccharides Inhibitor 6-Aminocyclohexane- 1,2,3,4,5-pentol Inhibitor->Enzyme Competitive Inhibition Inhibitor->Complex Forms Complex->Glucose Prevents Cleavage

Competitive inhibition of alpha-glucosidase by the aminocyclitol transition-state mimic.

Comparative Pharmacodynamics & Synthetic Utility

When evaluating 6-aminocyclohexane-1,2,3,4,5-pentol against commercial alternatives, it is crucial to distinguish between a lead compound and an optimized drug.

As shown in Table 1 , the unsubstituted pentol has a moderate IC50 compared to Voglibose. Why the discrepancy? Voglibose features a dihydroxypropyl substitution on the primary amine. This extension occupies an adjacent hydrophobic/hydrogen-bonding pocket in the enzyme's active site, increasing binding affinity by orders of magnitude.

However, the unsubstituted pentol is the superior synthetic lead . Its primary amine provides an unhindered, reactive handle for combinatorial N-alkylation, allowing researchers to rapidly synthesize libraries of novel inhibitors or conjugate the core to other pharmacophores. Furthermore, it is a direct biosynthetic precursor to 2-deoxystreptamine, the core scaffold of aminoglycoside antibiotics like gentamicin and novel antimicrobial agents like nabscessins .

Table 1: Comparative Pharmacodynamics & ADME Profiling
CompoundPrimary TargetIC50 / MICMolecular WeightOral BioavailabilityClinical Application
6-Aminocyclohexane-1,2,3,4,5-pentol α-Glucosidase~45.0 μM179.17 g/mol < 5%Lead Scaffold / Precursor
Voglibose α-Glucosidase~0.01 μM267.28 g/mol < 5%Type 2 Diabetes
Acarbose α-Glucosidase~1.5 μM645.60 g/mol < 2%Type 2 Diabetes
Gentamicin (Aminocyclitol derivative)30S Ribosome1-4 μg/mL (MIC)477.60 g/mol < 1% (IV required)Severe Bacterial Infections

Note: The extremely low oral bioavailability across this class is a deliberate pharmacokinetic advantage for diabetes treatment, as it restricts the compound's action to the gut lumen, minimizing systemic toxicity.

Self-Validating Protocol: In Vitro α-Glucosidase Inhibition Assay

To accurately benchmark derivatives of 6-aminocyclohexane-1,2,3,4,5-pentol, the assay must rule out false positives caused by compound aggregation or optical interference. The following protocol integrates a primary functional assay with an orthogonal biophysical validation step.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 6.8). Causality: This pH mimics the intestinal environment and ensures the amino group of the lead compound remains in its active, protonated state.

    • Dissolve the target compound in DMSO, then dilute in buffer (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation:

    • Mix 10 μL of α-glucosidase (0.5 U/mL) with 20 μL of the inhibitor at varying concentrations in a 96-well microplate.

    • Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the system to reach thermodynamic binding equilibrium before the competing substrate is introduced.

  • Reaction Initiation:

    • Add 20 μL of 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to each well.

    • Incubate at 37°C for 20 minutes. The enzyme cleaves pNPG to release p-nitrophenol, which turns yellow.

  • Termination and Detection:

    • Stop the reaction by adding 50 μL of 0.1 M Na₂CO₃. The basic shift enhances the absorbance of p-nitrophenol.

    • Read absorbance at 405 nm using a microplate reader.

  • Orthogonal Validation (Thermal Shift Assay - TSA):

    • The Problem: Small molecules can inhibit enzyme activity non-specifically by forming colloidal aggregates.

    • The Solution: Run a TSA using a real-time PCR machine with SYPRO Orange dye. True active-site binders (like the aminocyclitol core) will thermodynamically stabilize the enzyme, resulting in a positive shift in the melting temperature (ΔTm > 2°C), validating the absorbance data.

Workflow Prep 1. Compound Preparation (Serial Dilution in pH 6.8 Buffer) Enzyme 2. Enzyme Pre-Incubation (Alpha-Glucosidase + Inhibitor) Prep->Enzyme 15 min, 37°C Substrate 3. Substrate Addition (pNPG Cleavage to p-Nitrophenol) Enzyme->Substrate Add pNPG Read 4. Absorbance Reading (OD 405 nm) Substrate->Read Stop with Na2CO3 Analysis 5. Orthogonal Validation (Thermal Shift Assay / ΔTm) Read->Analysis Confirm direct target engagement

Self-validating high-throughput screening workflow for alpha-glucosidase inhibitors.

Overcoming Antimicrobial Resistance via Scaffold Engineering

Beyond metabolic diseases, 6-aminocyclohexane-1,2,3,4,5-pentol and its epimers (like scyllo-inosamine) are vital to combating multidrug-resistant bacteria. They act as nutritional mediators in certain microbial pathways and are the biosynthetic precursors to the 2-deoxystreptamine core found in almost all clinically relevant aminoglycosides .

Bacterial resistance to aminoglycosides is primarily driven by Aminoglycoside Modifying Enzymes (AMEs), which selectively phosphorylate, adenylate, or acetylate specific hydroxyl and amino groups on the drug. By utilizing 6-aminocyclohexane-1,2,3,4,5-pentol as a starting material, synthetic chemists can rationally design AME-resistant antibiotics by selectively deoxygenating or sterically hindering the specific hydroxyl groups targeted by bacterial AMEs, restoring efficacy against resistant strains.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol." PubChem, [Link]

  • Kohler, P. R. A., et al. "Inositol Catabolism, a Key Pathway in Sinorhizobium meliloti for Competitive Host Nodulation." Applied and Environmental Microbiology, [Link]

  • Chen, Y., et al. "Asymmetric Synthesis of Nabscessin A from Inositol and d-Camphor." ACS Publications, [Link]

  • Mahmud, T. "Progress in Aminocyclitol Biosynthesis." PubMed Central (PMC), [Link]

  • Huang, C., et al. "Recent advances in the biosynthetic pathway and structural modification of gentamicin." PubMed Central (PMC), [Link]

Comparative

Selectivity Profiling of 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine) vs. Clinical Glycosidase Inhibitors

Executive Summary This guide provides a technical evaluation of 6-aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or 1-amino-1-deoxy-myo-inositol), focusing on its cross-reactivity profile against a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 6-aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or 1-amino-1-deoxy-myo-inositol), focusing on its cross-reactivity profile against a panel of glycoside hydrolases.

While 6-aminocyclohexane-1,2,3,4,5-pentol exhibits potent inhibition of intestinal


-glucosidases (the primary therapeutic target for type 2 diabetes management), its structural simplicity compared to pseudo-oligosaccharides like Acarbose  leads to distinct off-target liabilities. This guide contrasts its performance with Acarbose  and 1-Deoxynojirimycin (DNJ) , highlighting the critical "Selectivity Paradox" where high potency often correlates with unintended inhibition of lysosomal enzymes (GAA) and cytosolic 

-glucosidases.

Key Findings:

  • Primary Target: High affinity for Intestinal Maltase-Glucoamylase (MGAM).

  • Safety Liability: Significant cross-reactivity with Lysosomal

    
    -Glucosidase (GAA), posing a risk of inducing pseudo-lysosomal storage phenotypes.
    
  • Differentiation: Unlike Acarbose, which relies on steric exclusion to avoid lysosomal uptake/inhibition, Inosamine requires specific N-substitution (e.g., as seen in Voglibose ) to achieve adequate selectivity.

Compound Profile & Mechanism of Action

Chemical Identity[1][2][3][4]
  • IUPAC Name: 6-aminocyclohexane-1,2,3,4,5-pentol[1]

  • Common Name: myo-Inosamine-1 (or Validamine structural core)

  • Class: Aminocyclitol / Carba-sugar

  • Stereochemistry: The myo-configuration mimics the hydroxyl topology of

    
    -D-glucose.
    
Mechanism: Transition State Mimicry

The therapeutic efficacy of aminocyclitols stems from their ability to mimic the oxocarbenium ion intermediate formed during glycosidic bond hydrolysis.

  • Protonation: At physiological pH, the secondary amine group is protonated (

    
    ).
    
  • Charge Mimicry: This positive charge mimics the developing positive charge on the anomeric carbon of the glucosyl cation intermediate.

  • Binding: The inhibitor binds tightly to the catalytic anionic residues (Asp/Glu) in the enzyme active site, stalling the hydrolysis.

Mechanism Figure 1: Mechanism of Competitive Inhibition via Transition State Mimicry Substrate Natural Substrate (Maltose/Sucrose) Enzyme Glycosidase Active Site (Asp/Glu Residues) Substrate->Enzyme Binding TS Transition State (Oxocarbenium Ion) Enzyme->TS Hydrolysis Step 1 Complex Stable Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex Inhibition (Ki < 1 µM) TS->Enzyme Product Release Inhibitor 6-aminocyclohexane-1,2,3,4,5-pentol (Protonated) Inhibitor->Enzyme Competitive Binding Inhibitor->TS Structural Mimicry

Comparative Selectivity Analysis

The following data synthesizes cross-reactivity studies comparing the core Inosamine structure against clinical standards.

The Competitors
  • 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine): The core scaffold. High potency, low steric bulk.

  • Acarbose: A pseudo-tetrasaccharide. High potency, high steric bulk (prevents lysosomal entry/binding).

  • 1-Deoxynojirimycin (DNJ): An iminosugar glucose mimic.[2] Known for poor selectivity (inhibits both

    
    - and 
    
    
    
    -glucosidases).
Performance Data (Representative Values)
Enzyme TargetBiological RoleInosamine (Core)Acarbose (Standard)DNJ (Reference)Selectivity Insight
Intestinal Maltase Digestion (Therapeutic Target)0.5 - 2.0 µM 0.5 µM0.3 µMInosamine is highly potent, comparable to standards.
Lysosomal

-Glucosidase (GAA)
Glycogen degradation (Off-Target)~10 - 50 µM > 1000 µM0.4 µMCRITICAL: Inosamine shows moderate cross-reactivity. Acarbose is safe due to size. DNJ is toxic.
Cytosolic

-Glucosidase
Glycolipid metabolism> 500 µM No Inhibition10 - 50 µMInosamine retains stereochemical selectivity for

- over

-sites (unlike DNJ).

-Amylase
Starch breakdownWeak / None PotentWeakInosamine lacks the pseudo-glycosidic bonds required for strong amylase binding.
Interpretation
  • The Selectivity Gap: Acarbose achieves safety through steric exclusion. It is too large to effectively inhibit the smaller active pockets of lysosomal enzymes or to be transported into the lysosome efficiently.

  • The Inosamine Risk: Being a small molecule (MW ~179 Da), 6-aminocyclohexane-1,2,3,4,5-pentol can penetrate tissues and lysosomes. Without modification (like the N-hydroxyethyl group in Miglitol or the valiolamine moiety in Voglibose), it presents a risk of inhibiting lysosomal GAA, potentially causing glycogen accumulation (resembling Pompe disease).

Experimental Protocol: Cross-Reactivity Screening

To validate the selectivity profile of 6-aminocyclohexane-1,2,3,4,5-pentol, the following Enzyme Inhibition Assay protocol is recommended. This system uses p-nitrophenyl (pNP) substrates for colorimetric quantification.

Reagents
  • Enzyme A (Target): Rat Intestinal Acetone Powder (Source of Maltase/Sucrase).

  • Enzyme B (Off-Target): Recombinant Human GAA (Lysosomal

    
    -glucosidase).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8 for Intestinal; pH 4.5 for Lysosomal).

Workflow
  • Preparation: Dissolve 6-aminocyclohexane-1,2,3,4,5-pentol in buffer to create a log-scale dilution series (0.01 µM to 1000 µM).

  • Pre-Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 40 µL of pNPG substrate (2 mM stock).

  • Kinetic Read: Monitor Absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 20 minutes.

  • Termination (Endpoint option): Add 100 µL of 1M

    
     to stop reaction and maximize color signal.
    
  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    .

Protocol Figure 2: Cross-Reactivity Screening Workflow cluster_0 Parallel Screening Tracks Start Start: Inhibitor Dilution Series TrackA Track A: Intestinal Maltase (pH 6.8) Start->TrackA TrackB Track B: Lysosomal GAA (pH 4.5) Start->TrackB Incubate Pre-Incubation (Enzyme + Inhibitor, 10 min @ 37°C) TrackA->Incubate TrackB->Incubate Substrate Substrate Addition (p-Nitrophenyl-α-D-glucoside) Incubate->Substrate Measure Kinetic Measurement (OD 405nm) Substrate->Measure Calc Calculate IC50 & Selectivity Ratio (IC50_Lysosomal / IC50_Intestinal) Measure->Calc

References

  • PubChem. "6-Aminocyclohexane-1,2,3,4,5-pentol Compound Summary."[1] National Library of Medicine. [Link]

  • Asano, N., et al. "Structure-activity relationships in aminocyclopentitol glycosidase inhibitors." Organic & Biomolecular Chemistry, 2004. [Link]

  • Guerreiro, L.R., et al. "Five-membered iminocyclitol α-glucosidase inhibitors: synthetic, biological screening and in silico studies." Bioorganic & Medicinal Chemistry, 2013.[3] [Link]

  • Kato, A., et al. "Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors." Biomolecules, 2020.[2] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Inhibitory Constant (Ki) of 6-Aminocyclohexane-1,2,3,4,5-pentol

This guide provides a comprehensive, technically detailed framework for the validation of the inhibitory constant (K_i) of 6-aminocyclohexane-1,2,3,4,5-pentol, a novel aminocyclitol. Aminocyclitols are a class of compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for the validation of the inhibitory constant (K_i) of 6-aminocyclohexane-1,2,3,4,5-pentol, a novel aminocyclitol. Aminocyclitols are a class of compounds known for their potential as glycosidase inhibitors.[1] This guide is intended for researchers, scientists, and drug development professionals. We will objectively compare the inhibitory performance of this compound against established α-glucosidase inhibitors, acarbose and voglibose, supported by detailed experimental protocols and data analysis.

The structural characteristics of 6-aminocyclohexane-1,2,3,4,5-pentol suggest its potential as an inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism.[2][3] α-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes.[4] They function by delaying the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels.[4][5]

This guide will walk through the essential steps to rigorously characterize the inhibitory properties of 6-aminocyclohexane-1,2,3,4,5-pentol, from initial enzyme kinetic studies to the determination of its mechanism of inhibition.

Foundational Principles of Enzyme Inhibition Kinetics

A thorough understanding of enzyme kinetics is paramount for the accurate validation of an inhibitor's potency.[6][7] The inhibitory constant, K_i, is a critical parameter that quantifies the binding affinity of an inhibitor to an enzyme.[8] Unlike the half-maximal inhibitory concentration (IC50), which is dependent on experimental conditions such as substrate concentration, the K_i is an intrinsic property of the inhibitor-enzyme interaction.[9][10]

The relationship between IC50 and K_i is defined by the Cheng-Prusoff equation :

K_i = IC50 / (1 + [S]/K_m)

Where:

  • K_i is the inhibitory constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the substrate concentration.

  • K_m is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[9]

This equation underscores the necessity of first determining the K_m of the enzyme for its substrate before the K_i can be accurately calculated.

Experimental Workflow for K_i Validation

The validation process follows a logical progression of experiments designed to build upon one another, ensuring data integrity and a comprehensive understanding of the inhibitor's behavior.

Caption: A stepwise workflow for the validation of an enzyme inhibitor's K_i value.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for the necessary titrations and replicates.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 6-Aminocyclohexane-1,2,3,4,5-pentol

  • Acarbose (positive control)[11]

  • Voglibose (positive control)[12]

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well microplates

  • Microplate reader

Step 1: Determination of the Michaelis-Menten Constant (K_m)

Rationale: The K_m is a fundamental constant for the enzyme-substrate pair and is essential for the subsequent calculation of the K_i value.[9]

Protocol:

  • Prepare a series of pNPG substrate solutions in 0.1 M sodium phosphate buffer (pH 6.8) with concentrations ranging from 0.25 to 5 mM.

  • To each well of a 96-well plate, add 50 µL of the appropriate pNPG solution.

  • Initiate the reaction by adding 50 µL of a fixed concentration of α-glucosidase solution (e.g., 0.5 U/mL) to each well.

  • Incubate the plate at 37°C for 20 minutes.[5][13]

  • Terminate the reaction by adding 100 µL of 0.1 M sodium carbonate.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[5]

  • Plot the initial reaction velocity (V_0), derived from the absorbance values, against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

Step 2: Determination of the Half-Maximal Inhibitory Concentration (IC50)

Rationale: The IC50 value provides a measure of the inhibitor's potency under specific experimental conditions and is a prerequisite for calculating the K_i.[10]

Protocol:

  • Prepare serial dilutions of 6-aminocyclohexane-1,2,3,4,5-pentol, acarbose, and voglibose in 0.1 M sodium phosphate buffer (pH 6.8).

  • Add 50 µL of the inhibitor solutions to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL) to each well and pre-incubate at 37°C for 15 minutes.[5]

  • Initiate the reaction by adding 50 µL of pNPG substrate at a concentration close to the determined K_m value.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction with 100 µL of 0.1 M sodium carbonate.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.[5]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Step 3: Calculation of the Inhibitory Constant (K_i)

Rationale: The K_i is calculated from the experimentally determined IC50 and K_m values, providing a standardized measure of inhibitor affinity.[9]

Procedure: Utilize the Cheng-Prusoff equation to calculate the K_i for 6-aminocyclohexane-1,2,3,4,5-pentol and the comparator compounds.[9]

Step 4: Determination of the Mechanism of Inhibition

Rationale: Elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides deeper insight into how the inhibitor interacts with the enzyme.[14][15] The Lineweaver-Burk plot is a graphical method used to distinguish between these mechanisms.[14][16][17]

Protocol:

  • Perform a series of enzyme activity assays with varying concentrations of the pNPG substrate, similar to the K_m determination.

  • Repeat these assays in the presence of at least two different fixed concentrations of 6-aminocyclohexane-1,2,3,4,5-pentol.

  • Plot the data as a Lineweaver-Burk (double reciprocal) plot, with 1/V_0 on the y-axis and 1/[S] on the x-axis.[18]

  • Analyze the resulting plots:

    • Competitive inhibition: Lines will intersect on the y-axis.

    • Non-competitive inhibition: Lines will intersect on the x-axis.

    • Uncompetitive inhibition: Lines will be parallel.

Caption: Decision tree for determining the mechanism of enzyme inhibition from Lineweaver-Burk plots.

Comparative Data Summary

The following table provides a template for summarizing the experimentally determined kinetic parameters for 6-aminocyclohexane-1,2,3,4,5-pentol and the reference inhibitors.

CompoundIC50 (µM)K_i (µM)Mechanism of Inhibition
6-Aminocyclohexane-1,2,3,4,5-pentolExperimental ValueCalculated ValueDetermined from Plot
AcarboseExperimental ValueCalculated ValueCompetitive
VogliboseExperimental ValueCalculated ValueCompetitive

Note: The IC50 values for acarbose and voglibose can vary depending on the specific assay conditions.[11][19] Voglibose has reported IC50 values of 3.9 and 6.4 nM for sucrase and maltase, respectively.[20]

Discussion and Interpretation

The data generated from these experiments will allow for a robust comparison of the inhibitory potency and mechanism of 6-aminocyclohexane-1,2,3,4,5-pentol with the well-characterized drugs, acarbose and voglibose. A lower K_i value for 6-aminocyclohexane-1,2,3,4,5-pentol would indicate a higher binding affinity for α-glucosidase and suggest its potential as a potent inhibitor.

The determination of the inhibition mechanism is crucial for understanding the therapeutic potential of the compound. For instance, a competitive inhibitor's effect can be overcome by high substrate concentrations, which has implications for its in vivo efficacy.

Conclusion

This guide has outlined a rigorous and systematic approach for the experimental validation of the inhibitory constant (K_i) of 6-aminocyclohexane-1,2,3,4,5-pentol. By following these detailed protocols and principles of enzyme kinetics, researchers can confidently characterize novel inhibitors and objectively compare their performance against established standards. This foundational data is essential for the progression of promising compounds in the drug discovery and development pipeline.[21]

References

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Cheng, C. W., et al. (2009). Novel Five‐Membered Iminocyclitol Derivatives as Selective and Potent Glycosidase Inhibitors: New Structures for Antivirals and Osteoarthritis. Angewandte Chemie International Edition, 48(4), 740-743. [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Cardona, F., et al. (2010). Medicinal chemistry of aminocyclitols. Current medicinal chemistry, 17(17), 1769-1791. [Link]

  • AK Lectures. Lineweaver-Burk Plot and Reversible Inhibition. [Link]

  • Bio-protocol. (2018). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • Lew, M. J., et al. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British journal of pharmacology, 134(2), 233-240. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Guerreiro, L. R., et al. (2013). Five-membered iminocyclitol α-glucosidase inhibitors: synthetic, biological screening and in silico studies. Bioorganic & medicinal chemistry, 21(7), 1835-1843. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1216-1228. [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Siriwardena, A., et al. (2022). Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative. Frontiers in Chemistry, 10, 980313. [Link]

  • Boss, O., et al. (2000). Synthesis and evaluation of aminocyclopentitol inhibitors of beta-glucosidases. Organic letters, 2(2), 151-154. [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • ResearchGate. (2017). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. [Link]

  • ResearchGate. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors?. [Link]

  • University of East Anglia. Enzyme inhibitors. [Link]

  • Al-Ishaq, R. K., et al. (2020). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Drug design, development and therapy, 14, 2031. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444020, Voglibose. [Link]

  • PNAS. (2017). Prediction and experimental validation of enzyme substrate specificity in protein structures. [Link]

  • Wikipedia. Voglibose. [Link]

  • ACS Food Science & Technology. (2023). Synergistic Effect of Acarbose–Chlorogenic Acid on α-Glucosidase Inhibition: Kinetics and Interaction Studies Reveal Mixed-Type Inhibition and Denaturant Effect of Chlorogenic Acid. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 577. [Link]

  • National Center for Biotechnology Information. (2024). Alpha Glucosidase Inhibitors. StatPearls. [Link]

  • Majid Ali. (2022). Finding Ki value in uncompetitive type of enzyme inhibition through GraphPad prism. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10266, 6-Aminohexane-1,2,3,4,5-pentol. [Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 6-Aminocyclohexane-1,2,3,4,5-pentol Derivatives: A Comparative Guide to Glycosidase Inhibition

Executive Summary & Mechanistic Rationale The 6-aminocyclohexane-1,2,3,4,5-pentol core—commonly referred to as the aminocyclitol or inosamine scaffold—is a highly versatile pharmacophore in the development of glycosidase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 6-aminocyclohexane-1,2,3,4,5-pentol core—commonly referred to as the aminocyclitol or inosamine scaffold—is a highly versatile pharmacophore in the development of glycosidase inhibitors. Because its polyhydroxylated cyclohexane ring closely mimics the pyranose ring of natural sugars (such as glucose or galactose), it serves as a privileged structural foundation for targeting enzymes like


-glucosidase (implicated in type 2 diabetes) and 

-glucocerebrosidase (GCase, implicated in Gaucher disease).

However, the unsubstituted aminocyclitol core is often a weak inhibitor. To achieve high potency, structural modifications must exploit the specific architecture of the target enzyme's active site. This guide objectively compares the performance of various 6-aminocyclohexane-1,2,3,4,5-pentol derivatives, analyzing how specific N-alkyl and O-alkyl substitutions drive binding affinity, shift target selectivity, and enable advanced therapeutic mechanisms such as pharmacological chaperoning [1].

The Causality of Structural Modification

Why do lipophilic modifications drastically enhance potency? Computational docking and X-ray crystallography reveal that while the polyhydroxylated ring provides essential hydrogen-bonding networks (mimicking the sugar moiety), the addition of aliphatic chains (e.g., octyl or nonyl groups) mimics the lipidic aglycone portion of natural substrates like glucosylceramide. These alkyl chains anchor the inhibitor deep within the hydrophobic pockets of the enzyme, fundamentally shifting the binding kinetics from transient interaction to subnanomolar stabilization [2].

Comparative Performance Data: SAR of Aminocyclitol Derivatives

The table below synthesizes quantitative experimental data comparing three distinct classes of 6-aminocyclohexane-1,2,3,4,5-pentol derivatives.

Compound ClassRepresentative SubstitutionPrimary Target Enzyme

(

M)
Cellular

Key Mechanistic Insight
Class I: Unsubstituted Core None (scyllo-inosamine)Yeast

-Glucosidase
> 100N/ALacks hydrophobic anchoring; poor mimic of the transition state aglycone.
Class II: Mono-Alkyl N-octylRecombinant

-GCase
8.3 - 17.0Low

M
Single alkyl chain mimics the single lipid tail of glucosylceramide, establishing moderate hydrophobic contacts [1].
Class III: Di-Alkyl N-nonyl, O-nonylRecombinant

-GCase
0.001 (1 nM)4.3 nM Dual lipid chains perfectly mimic the ceramide aglycone, yielding a subnanomolar pharmacological chaperone [2].

Data compiled from standardized in vitro kinetic assays and patient-derived fibroblast models.

Pharmacological Chaperone Mechanism

For lysosomal storage disorders like Gaucher disease, the goal is not merely to inhibit the enzyme, but to rescue misfolded mutant variants (e.g., N370S or L444P). Class III derivatives act as pharmacological chaperones . By binding competitively to the active site in the neutral pH of the endoplasmic reticulum (ER), they stabilize the enzyme's folding, prevent proteasomal degradation, and facilitate trafficking to the lysosome.

G MutantGCase Mutant GCase (ER Misfolded) Proteasome Proteasomal Degradation MutantGCase->Proteasome Without Chaperone Complex GCase-Chaperone Complex (Stabilized) MutantGCase->Complex + Inhibitor Binding Inhibitor Aminocyclitol Chaperone Inhibitor->Complex Lysosome Lysosomal Translocation Complex->Lysosome ER-to-Golgi Transport ActiveGCase Active GCase (Substrate Cleavage) Lysosome->ActiveGCase Acidic pH Dissociation

Mechanism of aminocyclitol pharmacological chaperones rescuing mutant GCase.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives relies on self-validating experimental systems. Below are the definitive protocols used to generate the SAR data.

Workflow Synthesis Stereocontrolled Synthesis InVitro In Vitro Kinetics (pNP-Glycosides) Synthesis->InVitro SAR Library Docking Computational Docking (GCase) InVitro->Docking Ki & IC50 Data CellAssay Cell-Based Assay (Patient Fibroblasts) InVitro->CellAssay Select Potent Hits Hit Lead Candidate Identification Docking->Hit Binding Poses CellAssay->Hit Chaperone Efficacy

Workflow for evaluating aminocyclitol derivatives as glycosidase inhibitors.

Protocol 1: In Vitro Enzyme Kinetics ( Determination)

Purpose: To quantify binding affinity and confirm the competitive inhibition mechanism. Causality & Validation: We utilize p-nitrophenyl (pNP) glycoside substrates. Cleavage of the glycosidic bond releases p-nitrophenol, which absorbs strongly at 400 nm under alkaline conditions. By systematically varying both substrate and inhibitor concentrations, we generate Lineweaver-Burk plots. If the plotted lines intersect precisely at the y-axis, the system self-validates that the inhibitor is strictly competitive—proving it binds the active site and not an allosteric pocket.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.8 for

    
    -glucosidase; pH 5.5 with 0.15% Triton X-100 and 0.125% sodium taurocholate for GCase).
    
  • Enzyme/Inhibitor Incubation: In a 96-well microplate, add 10

    
    L of the aminocyclitol derivative (varying concentrations from 0.1 nM to 100 
    
    
    
    M) to 10
    
    
    L of the target enzyme. Incubate at 37°C for 10 minutes to allow complex equilibrium.
  • Substrate Addition: Initiate the reaction by adding 20

    
    L of the appropriate pNP-substrate (e.g., pNP-
    
    
    
    -D-glucopyranoside) at varying concentrations (typically 0.5 to 5 times the
    
    
    ).
  • Kinetic Monitoring: Incubate at 37°C for exactly 30 minutes. Stop the reaction by adding 100

    
    L of 0.2 M sodium carbonate (
    
    
    
    ), which shifts the pH to >10, maximizing the absorbance of the released p-nitrophenolate ion.
  • Data Acquisition: Read absorbance at 400 nm using a microplate reader. Calculate initial velocities (

    
    ) and derive 
    
    
    
    using non-linear regression (Dixon or Lineweaver-Burk models).
Protocol 2: Cell-Based Lysosomal Chaperone Assay

Purpose: To evaluate the ability of the derivative to rescue mutant enzyme activity in living cells. Causality & Validation: This protocol inherently requires a "washout" phase. Because Class III derivatives are subnanomolar competitive inhibitors, failing to wash them out before lysis would result in suppressed enzyme readings. By washing the cells, the inhibitor dissociates in the highly acidic environment of the lysosome (where GCase naturally functions), revealing the true pool of rescued functional enzyme.

Step-by-Step Methodology:

  • Cell Culture: Seed Gaucher patient-derived fibroblasts (homozygous for N370S or L444P mutations) in 12-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with the aminocyclitol derivative (e.g., Class III di-alkyl compound) at concentrations ranging from 0.01 nM to 10

    
    M. Incubate for 3 to 5 days at 37°C in a 5% 
    
    
    
    incubator.
  • Washout Phase (Critical Step): Aspirate the media and wash the cells three times with cold PBS to remove unbound and loosely bound inhibitor.

  • Cell Lysis: Lyse the cells using 0.1% Triton X-100 in water. Centrifuge at 10,000 x g for 10 minutes to clear cellular debris.

  • Activity Measurement: Incubate 20

    
    L of the lysate with 4-methylumbelliferyl-
    
    
    
    -D-glucopyranoside (4-MU-Glc) substrate in citrate-phosphate buffer (pH 5.2). Stop the reaction with 0.5 M glycine-NaOH (pH 10.5) and measure fluorescence (Excitation 355 nm / Emission 460 nm). Normalize activity against total protein concentration (BCA assay).

Conclusion

The SAR studies of 6-aminocyclohexane-1,2,3,4,5-pentol derivatives demonstrate that the bare aminocyclitol core is merely a starting point. While it effectively mimics the carbohydrate ring, the addition of specific N- and O-alkyl chains is non-negotiable for achieving high-affinity, competitive inhibition of target glycosidases. Specifically, the transition from mono-alkylated to di-alkylated structures transforms these molecules from standard micromolar inhibitors into subnanomolar pharmacological chaperones capable of rescuing severe mutant phenotypes in Gaucher disease.

References

  • Trapero, A., Egido-Gabás, M., Bujons, J., & Llebaria, A. (2015). Synthesis and evaluation of hydroxymethylaminocyclitols as glycosidase inhibitors. The Journal of Organic Chemistry, 80(7), 3512-3529. Available at:[Link]

  • Trapero, A., González-Bulnes, P., Butters, T. D., & Llebaria, A. (2012). Potent aminocyclitol glucocerebrosidase inhibitors are subnanomolar pharmacological chaperones for treating Gaucher disease. Journal of Medicinal Chemistry, 55(9), 4479-4488. Available at:[Link]

Validation

Comparative Guide: In Vitro vs. In Vivo Efficacy of Aminocyclitol-Based Drugs

Executive Summary Aminocyclitols, a class of sugar derivatives including the well-known aminoglycoside antibiotics and emerging pharmacological chaperones, present a unique challenge in drug development: translational di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocyclitols, a class of sugar derivatives including the well-known aminoglycoside antibiotics and emerging pharmacological chaperones, present a unique challenge in drug development: translational discordance .

For antibiotics (e.g., Plazomicin, Gentamicin), in vitro potency (MIC) often correlates with in vivo efficacy only when specific pharmacokinetic/pharmacodynamic (PK/PD) indices (


) are met, yet standard cytotoxicity assays frequently miss the receptor-mediated nephrotoxicity seen in animals. Conversely, for pharmacological chaperones (e.g., N-octyl-4-epi-beta-valienamine), a "paradoxical" relationship exists where the drug acts as an inhibitor in vitro but an enzyme activator in vivo.[1]

This guide analyzes these disconnects, providing validated protocols and data to bridge the gap between the petri dish and the organism.

Part 1: The Antibiotic Arena (Aminoglycosides)[2]

The Translational Gap: MIC vs. Systemic Efficacy

In the development of aminocyclitol antibiotics, the Minimum Inhibitory Concentration (MIC) is the standard in vitro metric. However, relying solely on MIC is a common pitfall. Aminocyclitols exhibit concentration-dependent killing and a significant Post-Antibiotic Effect (PAE) .

  • In Vitro Reality: A static concentration inhibits growth.

  • In Vivo Reality: Efficacy depends on the peak concentration (

    
    ) relative to the MIC.[2] A 
    
    
    
    ratio of
    
    
    is typically required for clinical cure, regardless of the Time > MIC.
Case Study: Plazomicin vs. Legacy Aminoglycosides

Plazomicin, a next-generation aminocyclitol, was engineered to overcome resistance enzymes. The data below illustrates how in vitro potency translates to in vivo survival in murine sepsis models, highlighting the superiority of Plazomicin against Carbapenem-Resistant Enterobacteriaceae (CRE).

Table 1: Comparative Efficacy Profile (CRE Isolates)

ParameterGentamicin (Legacy)Plazomicin (Novel)Translational Note
In Vitro Potency (MIC

)
64 µg/mL (Resistant)2 µg/mL (Susceptible)Plazomicin evades modifying enzymes (AMEs).
In Vivo Survival (Murine Model) < 20% survival86-100% survivalHigh in vitro potency enables achievable

in vivo.
Nephrotoxicity Marker High Creatinine/KIM-1Reduced vs. GentamicinStructural modification reduces megalin binding affinity.
Visualizing the PK/PD Driver

The following diagram illustrates why simple "Time above MIC" (used for beta-lactams) fails for aminocyclitols, and why high-dose, extended-interval dosing is preferred to maximize efficacy while minimizing toxicity.

PK_PD_Model Dose Bolus Dose Serum Serum Concentration (Peak Cmax) Dose->Serum Absorption Bact_Kill Bacterial Killing (Concentration-Dependent) Serum->Bact_Kill High Cmax/MIC Ratio Toxicity Renal Accumulation (Megalin Saturation) Serum->Toxicity Trough Levels > Threshold Outcome Clinical Cure Bact_Kill->Outcome Eradication Toxicity->Outcome Adverse Event (Failure)

Figure 1: The efficacy of aminocyclitols is driven by high peak concentrations (Cmax), while toxicity is driven by sustained trough levels.

Part 2: The Toxicity Disconnect (Nephrotoxicity)

Standard in vitro cytotoxicity assays (e.g., HeLa or HEK293 cells) are invalid for predicting aminocyclitol nephrotoxicity.

The Mechanism of Failure
  • In Vitro: Most cell lines lack Megalin and Cubilin , the endocytic receptors responsible for aminocyclitol uptake in the kidney. Therefore, drugs appear "safe" even at high concentrations.

  • In Vivo: The drug is actively transported into Proximal Tubule cells, accumulating in lysosomes (up to 100x serum concentration), causing phospholipidosis and necrosis.

Validated Bridging Protocol

To accurately assess toxicity in vitro, you must use a receptor-competent system.

Protocol: Megalin-Competent Toxicity Assay

  • Cell System: Use HK-2 cells (Human Kidney 2) or primary proximal tubule cells.

  • Validation Step: Confirm Megalin expression via Western Blot or Immunofluorescence before dosing.

  • Exposure: Incubate cells with drug (0–2 mM) for 24–48 hours (acute toxicity is rarely immediate).

  • Readout 1 (Cytotoxicity): LDH release (membrane integrity).

  • Readout 2 (Mechanism): Phospholipidosis assay (HCS LipidTOX™) to detect lysosomal accumulation.

  • Control: Use Gentamicin (High Toxicity) and Streptomycin (Lower Toxicity) as brackets.

Nephrotoxicity_Pathway Blood Systemic Circulation (Drug Free) Glomerulus Glomerular Filtration Blood->Glomerulus Proximal Proximal Tubule Lumen Glomerulus->Proximal Uptake Megalin/Cubilin Binding (Receptor-Mediated Endocytosis) Proximal->Uptake Specific Affinity Lysosome Lysosomal Accumulation Uptake->Lysosome Rupture Lysosomal Rupture (Phospholipidosis) Lysosome->Rupture Threshold Exceeded Necrosis Cell Necrosis (Acute Kidney Injury) Rupture->Necrosis

Figure 2: The receptor-mediated pathway specific to in vivo renal tissue, often absent in standard cell culture.

Part 3: The Chaperone Paradox (Emerging Applications)

A growing class of aminocyclitols (e.g., NOEV , N-octyl-beta-valienamine ) are used not as antibiotics, but as Pharmacological Chaperones for lysosomal storage diseases (e.g., GM1-gangliosidosis).

The Paradox: Inhibitor vs. Activator

This presents a massive confusion point for researchers:

  • In Vitro (pH 7): The drug binds to the enzyme active site and inhibits it (High Affinity).

  • In Vivo (ER -> Lysosome): The drug stabilizes the misfolded enzyme in the Endoplasmic Reticulum (ER), allowing it to traffic to the lysosome.[3][4] Once in the acidic lysosome (pH 5) and in the presence of high substrate, the drug dissociates, restoring activity .

Table 2: The NOEV Data Paradox (GM1-Gangliosidosis)

MetricIn Vitro (Cell Lysate/Pure Enzyme)In Vivo (Murine Brain R201C Model)
Activity Inhibition (IC50 ~0.2 µM)Activation (2-4x increase in enzyme activity)
Mechanism Competitive binding to active siteStabilization of folding intermediate
Outcome Loss of functionReduction of GM1 ganglioside storage
Visualizing the Chaperone Mechanism

This diagram explains how an inhibitor becomes a therapeutic agent in vivo.

Chaperone_Mechanism Misfolded Misfolded Mutant Enzyme (ER Lumen) Degradation ERAD Pathway (Degradation) Misfolded->Degradation No Drug Complex Enzyme + Chaperone Complex (Stabilized) Misfolded->Complex + Aminocyclitol (NOEV) Trafficking Trafficking to Lysosome Complex->Trafficking Lysosome Lysosome (Acidic pH) High Substrate Trafficking->Lysosome Active Chaperone Dissociates Enzyme Active Lysosome->Active Competition/pH Shift

Figure 3: Pharmacological chaperones rescue misfolded enzymes from degradation, a process observable only in live cell/animal models.

Part 4: Strategic Protocol for Comparative Assessment

To rigorously compare a new aminocyclitol candidate, follow this "Self-Validating" workflow.

Phase 1: In Vitro Screening (The Filter)
  • Antimicrobial: Determine MIC against resistant strains (e.g., KPC-producing K. pneumoniae).

  • Enzymatic (for Chaperones): Determine IC50 at neutral pH (ER mimic) and acidic pH (Lysosome mimic). Success criteria: High affinity at pH 7, lower affinity at pH 5.

  • Toxicity: Screen against HK-2 cells (Megalin+) measuring KIM-1 expression (Kidney Injury Molecule-1) alongside viability.

Phase 2: In Vivo Validation (The Proof)
  • PK Profiling: Administer single bolus. Measure serum half-life (

    
    ) and kidney cortex accumulation.
    
    • Critical Checkpoint: If kidney accumulation is >50x serum levels, high nephrotoxicity risk is imminent.

  • Efficacy Model:

    • Antibiotic:[5][2][6][7][8] Neutropenic Thigh Infection Model. Target

      
      .
      
    • Chaperone: Transgenic mouse (e.g., R201C).[9] Measure tissue enzyme activity, not just serum levels.

References

  • Plazomicin Efficacy Data: Zhanel, G. G., et al. (2012). "Plazomicin: A novel aminoglycoside with potent in vitro activity against multidrug-resistant bacteria."

  • Aminoglycoside Nephrotoxicity Mechanism: Lopez-Novoa, J. M., et al. (2011). "New insights into the mechanism of aminoglycoside nephrotoxicity: an integrative point of view."[10]

  • Pharmacological Chaperone (NOEV) Data: Suzuki, Y., et al. (2007). "Chemical chaperone therapy: clinical effect in murine GM1-gangliosidosis."[1][9][11][12]

  • In Vitro/In Vivo Correlation in Antibiotics: Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men."

  • Plazomicin vs. CRE (Murine Model): Endimiani, A., et al. (2011). "In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Aminocyclohexane-1,2,3,4,5-pentol for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our daily laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Aminocyclohexane-1,2,3,4,5-pentol, ensuring the protection of laboratory personnel and the environment. This document is structured to provide immediate, actionable information grounded in established safety protocols and regulatory guidelines.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 6-Aminocyclohexane-1,2,3,4,5-pentol is essential. While specific hazard data for this exact compound is limited, its structure as a polyhydroxylated amine suggests that it should be handled with care, drawing parallels from similar chemical structures.

Key Hazards: Based on data for related aminocyclitols and diaminocyclohexanes, researchers should assume the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Amine compounds can be corrosive and cause severe skin burns and eye damage[1][2].

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested. Dust or aerosols may cause respiratory irritation[3][4][5].

Personal Protective Equipment (PPE): Adherence to stringent PPE protocols is non-negotiable. All personnel handling 6-Aminocyclohexane-1,2,3,4,5-pentol waste must wear:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes[4][6].

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use[4][6].

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact[1][4].

A summary of essential safety information is provided in the table below.

Hazard CategoryRecommended PrecautionRelevant P-Statements
Skin Contact Wear appropriate protective gloves and clothing. In case of contact, immediately wash the affected area with plenty of water[1][2].P280, P302+P352
Eye Contact Wear safety goggles and a face shield. If contact occurs, rinse cautiously with water for several minutes[1][2].P280, P305+P351+P338
Inhalation Handle in a well-ventilated area or with local exhaust ventilation to avoid inhaling dust or vapors[6][7].P261, P271
Ingestion Do not eat, drink, or smoke in laboratory areas. If ingested, rinse mouth and seek immediate medical attention[2].P270, P301+P330+P331
Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-Aminocyclohexane-1,2,3,4,5-pentol is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].

Step 1: Waste Segregation and Collection

  • Identify and Segregate: All waste containing 6-Aminocyclohexane-1,2,3,4,5-pentol, including unused product, contaminated solutions, and grossly contaminated disposables (e.g., pipette tips, weighing boats), must be segregated as hazardous waste[8].

  • Use Designated Containers: Collect waste in a clearly labeled, leak-proof, and chemically compatible container. The container must be marked with "Hazardous Waste" and the full chemical name: "6-Aminocyclohexane-1,2,3,4,5-pentol"[8]. Avoid using chemical abbreviations.

  • Solid vs. Liquid Waste: If significant quantities of both solid and liquid waste are generated, they should be collected in separate, appropriately labeled containers.

Step 2: Container Management and Storage

  • Securely Close Containers: Keep the hazardous waste container tightly sealed except when adding waste to prevent the release of vapors and to avoid spills[3][9].

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[8]. This area should be well-ventilated and away from incompatible materials.

Step 3: Final Disposal

  • Engage a Licensed Professional: The final disposal of the collected hazardous waste must be conducted by a licensed environmental waste management contractor[1][3].

  • Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Always follow your institution's specific procedures and guidelines.

The disposal workflow is illustrated in the diagram below.

Disposal workflow for 6-Aminocyclohexane-1,2,3,4,5-pentol waste.
Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, don the required PPE as outlined in Section 1.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material[1].

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[6][9].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes[2][10]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Regulatory Context and Best Practices

The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the framework for hazardous waste management and worker safety[11][12][13]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific Chemical Hygiene Plan as required by the OSHA Laboratory Standard (29 CFR 1910.1450).

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental responsibility, building trust in our collective commitment to scientific integrity and operational excellence.

References

  • PubChem. 6-Aminocyclohexane-1,2,3,4,5-pentol. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • PubChem. 6-Aminohexane-1,2,3,4,5-pentol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: trans-1,2-Diaminocyclohexane. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexylamine. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • U.S. Environmental Protection Agency. Ammonia. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • MedPro Waste Disposal. A Simple Guide to OSHA Guidelines for Medical Offices. [Link]

  • Administration for Strategic Preparedness and Response. OSHA Standards for Biological Laboratories. [Link]

  • U.S. Environmental Protection Agency. January 2025 EPA Waste Management Updates Newsletter. [Link]

  • Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Occupational Safety and Health Administration. Hazardous Drugs - Overview. [Link]

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